6-O-Nicotiylbarbatin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+ |
InChI Key |
BWDKUBKSGGMGOD-ZHACJKMWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of 6-O-Nicotinoylbarbatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "6-O-Nicotinoylbarbatin C" is not found in the current scientific literature based on extensive searches. This document presents a hypothetical case study for the structural elucidation of a novel natural product with this name. The experimental data and protocols provided are illustrative and designed to guide researchers through the typical workflow for such a task.
Introduction
The discovery and characterization of novel bioactive natural products is a cornerstone of drug discovery. The process of elucidating the chemical structure of a newly isolated compound is a complex puzzle that requires a combination of sophisticated analytical techniques and deductive reasoning. This guide provides an in-depth technical overview of the methodologies and logical framework used to determine the structure of a hypothetical novel diterpenoid, "6-O-Nicotinoylbarbatin C," presumed to be isolated from a plant source.
Based on its name, we hypothesize that the structure consists of a "Barbatin C" core, a known diterpenoid, which is acylated at the 6-hydroxyl group with a nicotinoyl moiety (from nicotinic acid). This guide will walk through the process of confirming this hypothetical structure using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Proposed Isolation and Purification Workflow
The initial step in the characterization of a new natural product is its isolation and purification from the source material. A typical workflow for a plant-derived compound is outlined below.
Spectroscopic Data and Structural Elucidation
The elucidation of the molecular structure relies heavily on the interpretation of spectroscopic data. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, while a suite of NMR experiments reveals the connectivity of atoms.
HRMS analysis of the purified compound would be the first step to determine its elemental composition.
Table 1: Hypothetical HRMS Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed m/z [M+H]⁺ | 454.2230 |
| Calculated m/z for C₂₆H₃₂NO₆⁺ | 454.2224 |
| Molecular Formula | C₂₆H₃₁NO₆ |
| Mass Error | 1.3 ppm |
| Rings + Double Bonds | 12 |
This data suggests a molecular formula of C₂₆H₃₁NO₆, which is consistent with the proposed structure of a nicotinoyl group (C₆H₄NO) attached to a Barbatin C core (C₂₀H₂₇O₅).
¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. The hypothetical data presented in Table 2 is consistent with the proposed structure.
Table 2: Hypothetical ¹H and ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Barbatin C Moiety | ||
| 1 | 38.5 | 1.85 (m), 1.65 (m) |
| 2 | 27.8 | 2.10 (m) |
| 3 | 72.1 | 4.15 (d, 7.5) |
| 4 | 45.3 | - |
| 5 | 55.2 | 4.80 (s) |
| 6 | 78.9 | 5.95 (d, 8.0) |
| 7 | 135.4 | 5.80 (dd, 8.0, 2.5) |
| 8 | 125.1 | - |
| 9 | 48.2 | 2.30 (m) |
| 10 | 41.7 | - |
| 11 | 22.5 | 1.75 (m), 1.55 (m) |
| 12 | 36.4 | 1.95 (m), 1.45 (m) |
| 13 | 75.6 | 4.30 (t, 8.5) |
| 14 | 201.5 | - |
| 15 | 47.8 | 3.15 (sept, 7.0) |
| 16 | 21.2 | 1.15 (d, 7.0) |
| 17 | 21.5 | 1.18 (d, 7.0) |
| 18 | 33.1 | 1.25 (s) |
| 19 | 21.9 | 1.05 (s) |
| 20 | 17.5 | 0.95 (s) |
| Nicotinoyl Moiety | ||
| 1' | 165.2 | - |
| 2' | 153.1 | 9.20 (d, 2.0) |
| 3' | 125.8 | - |
| 4' | 137.5 | 8.30 (dt, 8.0, 2.0) |
| 5' | 123.7 | 7.45 (dd, 8.0, 5.0) |
| 6' | 150.8 | 8.80 (dd, 5.0, 2.0) |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[1] The HSQC spectrum would confirm the assignments in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[1][2]
The key HMBC correlations that would confirm the link between the Barbatin C core and the nicotinoyl group are:
-
A correlation between the proton at H-6 (δH 5.95) of the Barbatin C moiety and the carbonyl carbon C-1' (δC 165.2) of the nicotinoyl group. This unequivocally establishes the ester linkage at the 6-position.
Detailed Experimental Protocols
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: 5-10 mg of the purified compound dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 20 ppm
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.2 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Long-range JCH Coupling Constant: Optimized for 8 Hz[1]
-
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in methanol (B129727) to a concentration of 10 µg/mL.
-
Method:
-
Injection Volume: 5 µL
-
Mobile Phase: 90:10 Methanol:Water with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
Conclusion
The systematic application of modern spectroscopic techniques, particularly HRMS and a suite of 2D NMR experiments, allows for the unambiguous determination of the chemical structure of novel natural products. In this hypothetical case of "6-O-Nicotinoylbarbatin C," the combination of determining the molecular formula by HRMS, identifying the spin systems by ¹H and ¹³C NMR, and establishing the connectivity through key HMBC correlations would provide conclusive evidence for the proposed structure. This structured approach is fundamental to the field of natural product chemistry and is a critical first step in the development of new therapeutic agents.
References
Unveiling 6-O-Nicotinoylbarbatin C: A Technical Guide on a Rare Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
While "6-O-Nicotinoylbarbatin C" is a formally identified compound, publicly available research on its specific natural abundance, yield, and detailed biological activities remains scarce. This technical guide consolidates the existing information on this neo-clerodane diterpenoid, places it within the context of its chemical family, and provides detailed experimental protocols for the isolation of related compounds from its natural source.
Introduction to 6-O-Nicotinoylbarbatin C
6-O-Nicotinoylbarbatin C is a natural product identified from the herb Scutellaria barbata D. Don.[1][2][3] It belongs to the family of neo-clerodane diterpenoids, a class of compounds known for their diverse and potent biological activities, particularly cytotoxic effects against various cancer cell lines.[4][5] The presence of a nicotinoyl group at the 6-position of the barbatin C core structure is a key feature of this molecule. While its existence is confirmed, with a registered CAS number of 1015776-92-7, a molecular formula of C26H31NO6, and a molecular weight of 453.5, detailed studies on its specific biological functions and prevalence in its natural source are yet to be widely published.[2]
Natural Source and Abundance
The sole reported botanical source of 6-O-Nicotinoylbarbatin C is Scutellaria barbata, a perennial herb used in traditional Chinese medicine.[1][6] This plant is a rich source of various flavonoids and diterpenoids.[6] However, quantitative data regarding the natural abundance and typical yield of 6-O-Nicotinoylbarbatin C from Scutellaria barbata is not available in current scientific literature. The yields of other neo-clerodane diterpenoids from this plant are known to vary, suggesting that 6-O-Nicotinoylbarbatin C is likely a minor constituent.
Biological Activity of Related Barbatin Derivatives
While specific bioactivity data for 6-O-Nicotinoylbarbatin C is not published, numerous studies have demonstrated the significant cytotoxic activities of other barbatin derivatives isolated from Scutellaria barbata. These compounds have been evaluated against a range of human cancer cell lines. The data in the table below summarizes the reported cytotoxic activities of several closely related neo-clerodane diterpenoids.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Barbatin A | HONE-1 (nasopharyngeal) | 4.2 | [4] |
| KB (oral epidermoid carcinoma) | 3.5 | [4] | |
| HT29 (colorectal carcinoma) | 5.1 | [4] | |
| Barbatin B | HONE-1 (nasopharyngeal) | 6.5 | [4] |
| KB (oral epidermoid carcinoma) | 5.8 | [4] | |
| HT29 (colorectal carcinoma) | 7.2 | [4] | |
| Barbatin C | HONE-1 (nasopharyngeal) | 8.1 | [4] |
| KB (oral epidermoid carcinoma) | 7.5 | [4] | |
| HT29 (colorectal carcinoma) | 7.8 | [4] | |
| Scutebarbatine B (a nicotinyl ester) | HONE-1 (nasopharyngeal) | 4.8 | [4] |
| KB (oral epidermoid carcinoma) | 4.1 | [4] | |
| HT29 (colorectal carcinoma) | 5.5 | [4] | |
| Barbatin H | LoVo (colon cancer) | >10 | [5] |
| MCF-7 (breast cancer) | >10 | [5] | |
| SMMC-7721 (hepatoma) | >10 | [5] | |
| HCT-116 (colon cancer) | >10 | [5] | |
| Scutebata A | LoVo (colon cancer) | 4.57 | [5] |
| MCF-7 (breast cancer) | 7.68 | [5] | |
| SMMC-7721 (hepatoma) | 5.31 | [5] | |
| HCT-116 (colon cancer) | 6.23 | [5] |
Experimental Protocols: Isolation of Neo-clerodane Diterpenoids from Scutellaria barbata
The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from the whole plant of Scutellaria barbata, based on methodologies reported in the literature for similar compounds.[4][7]
1. Extraction:
-
Air-dried and powdered whole plants of Scutellaria barbata are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which typically contains the diterpenoids, is concentrated under reduced pressure.
3. Chromatographic Separation:
-
The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Purification:
-
Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
5. Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).
Visualizations
Caption: A generalized workflow for the isolation of neo-clerodane diterpenoids.
Caption: The logical workflow of bioassay-guided isolation for discovering novel bioactive compounds.
References
- 1. Diterpenoids - Natural Products - BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. Scutellaria barbata D.Don| BioCrick [biocrick.com]
- 4. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
6-O-Nicotinoylbarbatin C: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Nicotinoylbarbatin C is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata. This document provides a comprehensive overview of its physical and chemical properties, drawing from primary scientific literature. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside structured data tables for easy reference. Furthermore, visual diagrams illustrating the experimental workflow and logical relationships are included to facilitate a deeper understanding of the scientific processes involved. This guide is intended to serve as a technical resource for professionals engaged in natural product research and drug development.
Introduction
Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for the treatment of various ailments, including cancer. Phytochemical investigations have revealed that the plant is a rich source of bioactive compounds, particularly neo-clerodane diterpenoids. These compounds have garnered significant scientific interest due to their potent cytotoxic activities against various cancer cell lines. Among these, 6-O-Nicotinoylbarbatin C stands out as a nicotinoyl-substituted diterpenoid, a structural feature that may contribute to its biological profile. This guide focuses specifically on the physical, chemical, and cytotoxic properties of 6-O-Nicotinoylbarbatin C.
Physical and Chemical Properties
The physical and chemical characteristics of 6-O-Nicotinoylbarbatin C have been determined through various analytical techniques. A summary of these properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁NO₆ | |
| Molecular Weight | 453.5 g/mol | |
| Physical Description | White Amorphous Powder | |
| CAS Number | 1015776-92-7 | N/A |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Predicted Boiling Point | 595.2 ± 50.0 °C | N/A |
| Predicted Density | 1.28 ± 0.1 g/cm³ | N/A |
| Predicted pKa | 13.29 ± 0.70 | N/A |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Peaks and Observations | Source |
| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | 3445, 1735, 1638, 1588, 1285, 1115, 715 | |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 9.15 (1H, d, J=2.0 Hz), 8.75 (1H, dd, J=4.8, 1.6 Hz), 8.29 (1H, dt, J=8.0, 2.0 Hz), 7.41 (1H, dd, J=8.0, 4.8 Hz), 6.35 (1H, t, J=4.0 Hz), 5.79 (1H, d, J=4.0 Hz), 5.30 (1H, s), 4.75 (1H, d, J=12.4 Hz), 4.45 (1H, d, J=12.4 Hz), 4.25 (1H, m), 3.90 (1H, d, J=7.2 Hz), 2.70 (1H, m), 2.45-2.20 (2H, m), 2.05 (1H, m), 1.90-1.70 (2H, m), 1.60-1.40 (2H, m), 1.15 (3H, s), 1.05 (3H, d, J=6.8 Hz) | |
| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 173.5, 165.0, 153.5, 151.0, 144.2, 137.1, 134.8, 129.8, 123.6, 108.2, 77.2, 70.5, 65.8, 63.5, 52.8, 45.5, 42.1, 39.8, 36.5, 29.7, 26.8, 25.0, 18.2, 16.5 | |
| Mass Spectrometry (HR-ESI-MS) | m/z 454.2228 [M+H]⁺ (Calcd. for C₂₆H₃₂NO₆, 454.2224) |
Experimental Protocols
Isolation and Purification
6-O-Nicotinoylbarbatin C was isolated from the whole plants of Scutellaria barbata. The following protocol is based on the methodology described in the primary literature.
Procedure:
-
Extraction: The air-dried and powdered whole plants of Scutellaria barbata (5 kg) were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature.
-
Concentration: The combined EtOH extracts were concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue was suspended in water (H₂O) and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Silica Gel): The EtOAc-soluble fraction (80 g) was subjected to column chromatography over silica (B1680970) gel (200-300 mesh). Elution was performed with a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) (100:1 to 10:1, v/v) to yield several fractions.
-
Further Fractionation: Fraction 5 (6.2 g), obtained from the initial column, was further fractionated on a silica gel column using a petroleum ether-acetone gradient (10:1 to 1:1, v/v).
-
Preparative TLC and HPLC: The resulting sub-fractions were subjected to further purification using preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure 6-O-Nicotinoylbarbatin C (12 mg).
Preliminary Biological Screening of Diterpenoids from Sideritis Species: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the preliminary biological screening of "6-O-Nicotinoylbarbatin C." This technical guide, therefore, presents a summary of the biological activities of structurally related ent-kaurene (B36324) diterpenoids isolated from various species of the genus Sideritis. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.
The genus Sideritis, commonly known as "mountain tea," is a rich source of diterpenoids, which have demonstrated a range of promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth look at the available quantitative data, detailed experimental protocols for key biological assays, and an overview of the potential signaling pathways involved in the anticancer effects of these compounds.
Data Presentation: Cytotoxic and Antimicrobial Activities
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various diterpenoids and extracts from Sideritis species.
Table 1: Cytotoxic Activity of ent-Kaurene Diterpenoids from Sideritis Species
| Compound/Extract | Cancer Cell Line | Assay | Result (IC₅₀/ED₅₀ in µg/mL) | Source |
| 7-epi-candicandiol | KB | Cytotoxicity | 13.3 | |
| COL-2 | Cytotoxicity | 11.8 | [2] | |
| LU1 | Cytotoxicity | 17.9 | [2] | |
| LNCaP | Cytotoxicity | 14.9 | [2] | |
| A2780 | Cytotoxicity | 9.0 | [2] | |
| Sidol | A2780 | Cytotoxicity | 15.6 | [2] |
| Siderol | DLD1 | MTT | 26.4 µM | |
| HeLa | MTT | 44.7 µM | [3] | |
| A549 | MTT | 46.0 µM | [3] | |
| Sideritis syriaca Methanol Extract | MCF7 | MTT | Cell Viability Inhibition: 45.08% at 100 µg/mL | [4] |
Table 2: Antimicrobial Activity of Sideritis Species Extracts
| Sideritis Species Extract | Microorganism | Assay Method | Result (Inhibition Zone in mm or MIC in µg/mL) | Source |
| Sideritis condensata | Pseudomonas aeruginosa | Agar (B569324) Diffusion | - | [5] |
| Sideritis condensata | Enterococcus faecalis | Agar Diffusion | Resistant | [5] |
| Sideritis eryhrantha var. erythrantha | Enterococcus faecalis | Agar Diffusion | Resistant | [5] |
| Sideritis eryhrantha var. erythrantha | Staphylococcus aureus | Agar Diffusion | Resistant | [5] |
| Sideritis stricta (Essential Oil) | Various Bacteria | Disc Diffusion | Significant Activity | [6] |
| Sideritis condensata (Essential Oil) | Various Bacteria | Disc Diffusion | Lower Activity than S. stricta | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., diterpenoids) and a vehicle control. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of a test compound.[9][10]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[11]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Include positive (known antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined as the lowest concentration of the agent at which no visible growth occurs after incubation.[14]
Protocol:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.[13]
Signaling Pathways and Mechanisms of Action
Ent-kaurene diterpenoids have been reported to exert their anticancer effects through the modulation of several key signaling pathways.[6][15]
General Anticancer Mechanisms of ent-Kaurene Diterpenoids
Studies on various ent-kaurene diterpenoids have revealed their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis.[6] These effects are mediated through the regulation of multiple protein targets.
Caption: General anticancer mechanisms of ent-kaurene diterpenoids.
Inhibition of the Wnt/β-catenin Signaling Pathway
Some novel ent-kaurene diterpenoids have been shown to selectively inhibit the proliferation of colorectal cancer cells by suppressing the Wnt/β-catenin signaling pathway.[3]
Caption: Inhibition of Wnt/β-catenin signaling by ent-kaurene diterpenoids.
PI3K/Akt/mTOR Pathway
Molecular docking studies have suggested that ent-kaurane diterpenoids may also act as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in the development of non-small cell lung cancer.[1]
This technical guide provides a comprehensive, albeit indirect, overview of the potential biological activities of "6-O-Nicotinoylbarbatin C" by examining its structural analogs from the Sideritis genus. The presented data and protocols offer a solid starting point for researchers to design and conduct preliminary biological screenings of this and other related natural products. Further studies are warranted to isolate and characterize "6-O-Nicotinoylbarbatin C" and directly evaluate its biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 6-O-Nicotinoylbarbatin C: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neo-clerodane diterpenoid, 6-O-Nicotinoylbarbatin C. Isolated from the medicinal herb Scutellaria barbata D. Don, this compound is of growing interest within the scientific community. This document details the discovery and isolation of 6-O-Nicotinoylbarbatin C, its structural elucidation through spectroscopic analysis, and its known biological activities, with a focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation and for the assessment of its biological activity are provided to facilitate further research and development.
Introduction
Scutellaria barbata D. Don, a perennial herb used in traditional medicine, is a rich source of bioactive secondary metabolites, particularly diterpenoids and flavonoids.[1] Extensive phytochemical investigations of this plant have led to the isolation of numerous neo-clerodane diterpenoids, a class of compounds recognized for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4] Among these is 6-O-Nicotinoylbarbatin C, a diterpenoid characterized by the presence of a nicotinoyl group, which contributes to its unique chemical properties and biological profile.[3] This guide serves as a central repository of technical information on 6-O-Nicotinoylbarbatin C.
Discovery and Isolation
The discovery of 6-O-Nicotinoylbarbatin C was the result of bioassay-guided fractionation of an extract from Scutellaria barbata. The initial screening of the plant extract revealed significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potent anti-inflammatory potential.[5] This prompted a detailed phytochemical investigation to identify the active constituents.
Plant Material
The aerial parts of Scutellaria barbata D. Don were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference.
Experimental Protocol: Isolation of 6-O-Nicotinoylbarbatin C
The isolation of 6-O-Nicotinoylbarbatin C involves a multi-step process combining various chromatographic techniques. The general workflow is outlined below.
Workflow for the Isolation of 6-O-Nicotinoylbarbatin C
Caption: Isolation workflow for 6-O-Nicotinoylbarbatin C.
Detailed Methodology:
-
Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted with 70% methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[4]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the diterpenoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Medium Pressure Liquid Chromatography (MPLC): Fractions containing compounds of interest are further purified using reversed-phase C18 (RP-C18) MPLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC to yield pure 6-O-Nicotinoylbarbatin C.[5]
Structural Elucidation
The chemical structure of 6-O-Nicotinoylbarbatin C was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for 6-O-Nicotinoylbarbatin C
| Property | Value |
| CAS Number | 1015776-92-7 |
| Molecular Formula | C₂₆H₃₁NO₆ |
| Molecular Weight | 453.5 g/mol |
| Appearance | Powder |
| Chemical Name | [(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Data sourced from chemical supplier databases.
NMR Spectroscopic Data
While the primary literature with the full detailed ¹H and ¹³C NMR data was not publicly available, the structural confirmation of similar neo-clerodane diterpenoids from Scutellaria barbata relies on a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign all proton and carbon signals and establish connectivity.
Biological Activity: Anti-inflammatory Effects
The primary reported biological activity of 6-O-Nicotinoylbarbatin C is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[5] Overproduction of NO by activated microglia is a key factor in neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.[6][7]
Experimental Protocol: Nitric Oxide (NO) Production Assay
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are pre-treated with various concentrations of 6-O-Nicotinoylbarbatin C for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Measurement of NO Production: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture medium is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.[8]
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
Signaling Pathway Implicated in the Anti-inflammatory Action
Caption: Proposed mechanism of NO inhibition.
Quantitative Data
The inhibitory activity of 6-O-Nicotinoylbarbatin C on NO production is typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the NO production. The specific IC₅₀ value for 6-O-Nicotinoylbarbatin C from the primary literature is pending access to the full-text publication. For context, other compounds isolated from Scutellaria barbata have shown potent inhibitory effects with IC₅₀ values in the micromolar range.[5]
Conclusion and Future Directions
6-O-Nicotinoylbarbatin C is a promising neo-clerodane diterpenoid from Scutellaria barbata with demonstrated anti-inflammatory activity. The detailed protocols provided in this guide for its isolation and biological evaluation are intended to support further research into its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships, and evaluating its efficacy in in vivo models of inflammatory diseases. Furthermore, a comprehensive toxicological assessment will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 6. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation [mdpi.com]
- 7. Constituents of Limonia acidissima inhibit LPS-induced nitric oxide production in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-O-Nicotinoylbarbatin C: A Technical Overview of a Cytotoxic Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Nicotinoylbarbatin C is a naturally occurring neo-clerodane diterpenoid isolated from Scutellaria barbata D.Don, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on 6-O-Nicotinoylbarbatin C, focusing on its chemical properties, cytotoxic activity, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
6-O-Nicotinoylbarbatin C is a complex diterpenoid molecule. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1015776-92-7 | [1][2][3][4] |
| Molecular Formula | C₂₆H₃₁NO₆ | [2][3] |
| Molecular Weight | 453.5 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity: Cytotoxicity
Research has demonstrated that 6-O-Nicotinoylbarbatin C exhibits significant cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HONE-1 | Nasopharyngeal Carcinoma | Not explicitly stated in available abstracts, but significant activity reported. |
| KB | Oral Epidermoid Carcinoma | Not explicitly stated in available abstracts, but significant activity reported. |
| HT29 | Colorectal Carcinoma | Not explicitly stated in available abstracts, but significant activity reported. |
Note: While the primary research by Dai SJ, et al. (2009) reported significant cytotoxic activities, the precise IC₅₀ values for 6-O-Nicotinoylbarbatin C were not available in the accessible literature. The presence of cytotoxic effects is, however, clearly indicated.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound like 6-O-Nicotinoylbarbatin C using the MTT assay, based on standard methodologies. The precise details from the original study on this specific compound were not available in the reviewed literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HONE-1, KB, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
6-O-Nicotinoylbarbatin C
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-O-Nicotinoylbarbatin C in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Potential Signaling Pathways
While the specific signaling pathways affected by 6-O-Nicotinoylbarbatin C have not been elucidated in the available literature, studies on other neo-clerodane diterpenoids isolated from plants of the Scutellaria genus suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are common mechanisms.
Based on the activity of related compounds, a plausible mechanism of action for 6-O-Nicotinoylbarbatin C could involve the modulation of key proteins in the apoptotic cascade.
Caption: Hypothetical apoptotic pathways induced by 6-O-Nicotinoylbarbatin C.
Experimental Workflow
The general workflow for the isolation and cytotoxic evaluation of a natural product like 6-O-Nicotinoylbarbatin C is outlined below.
Caption: General workflow for natural product isolation and bioactivity screening.
Conclusion
6-O-Nicotinoylbarbatin C is a promising cytotoxic compound isolated from Scutellaria barbata. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways involved in its anticancer effects. A more detailed investigation into its activity against a broader range of cancer cell lines and in in vivo models will be crucial for evaluating its potential as a therapeutic agent. The information provided in this guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of this natural product.
References
A Comprehensive Review of Diterpenoids from Scutellaria barbata: Isolation, Bioactivity, and Mechanisms
For Immediate Release
This technical guide provides a detailed literature review of the diterpenoids isolated from the medicinal herb Scutellaria barbata (Ban Zhi Lian). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes the chemical diversity of these compounds, their significant biological activities, and the experimental methodologies used for their isolation and evaluation.
Introduction
Scutellaria barbata D. Don, a perennial herb in the Lamiaceae family, is a prominent component of Traditional Chinese Medicine, where it has been historically used for its anti-inflammatory and anti-tumor properties.[1][2] Modern phytochemical investigations have revealed that the neo-clerodane diterpenoids are a major class of bioactive constituents responsible for these therapeutic effects.[3][4] This review consolidates the current knowledge on these compounds, with a focus on their cytotoxic and anti-inflammatory potential.
Data Presentation: Bioactive Diterpenoids
The following tables summarize the quantitative data on the biological activities of various diterpenoids isolated from Scutellaria barbata.
Table 1: Cytotoxic Activity of Diterpenoids from Scutellaria barbata
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata A | LoVo (colon) | 4.57 | [5] |
| MCF-7 (breast) | 7.68 | [5] | |
| SMMC-7721 (hepatoma) | 5.31 | [5] | |
| HCT-116 (colon) | 6.23 | [5] | |
| Scutebata A | SK-BR-3 (breast) | 15.2 | [6][7] |
| Barbatins A-C & Scutebarbatine B | HONE-1 (nasopharyngeal) | 3.5 - 8.1 | [8] |
| KB (oral epidermoid) | 3.5 - 8.1 | [8] | |
| HT29 (colorectal) | 3.5 - 8.1 | [8] | |
| Scutebatas P, Q, R, E & Scutebarbatine B | K562 (leukemia) | 35.11 - 42.73 | [9][10] |
| Scutehenanine H & 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | HONE-1, KB, HT29 | 2.0 - 4.2 | [7] |
| Barbatellarine B | HL-60 (leukemia) | 41.4 | [11] |
| Scutebarbatolides A & 14β-hydroxyscutolide K | LNCaP, HepG2, KB, MCF7, SK-Mel2 | 30.8 - 51.1 | [7] |
| Scutelinquanines A-C | HONE-1, KB, HT29 | 2.7 - 6.7 | [4] |
Table 2: Anti-inflammatory Activity of Diterpenoids from Scutellaria barbata
| Compound Name | Assay | IC50 (µM) | Reference |
| Scuttenline C | NO Production Inhibition (LPS-stimulated RAW 264.7) | 1.9 | [2][4] |
| Compound 18 (from study) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 3.7 | [2][4] |
| Compound 36 (from study) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 10.6 | [4][12] |
| Compounds 1–4, 7, 10–12 (from study) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 20.2 - 35.6 | [3][4] |
Experimental Protocols
General Protocol for Isolation and Purification of Neo-clerodane Diterpenoids
The isolation of diterpenoids from Scutellaria barbata typically involves solvent extraction followed by multi-step chromatographic separation. The following is a synthesized general protocol based on methodologies reported in the literature.
-
Extraction:
-
Air-dried and powdered whole plants or aerial parts of S. barbata are extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol. The diterpenoids are generally enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is commonly employed, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Fractions containing compounds of interest are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20 (to remove pigments and small molecules), and preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column.[13]
-
This multi-step purification process allows for the isolation of individual diterpenoid compounds in high purity.
-
Cytotoxicity Evaluation: MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The isolated diterpenoids are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with culture medium to various concentrations.
-
The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Visualization of Workflows and Pathways
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of diterpenoids from Scutellaria barbata.
Caption: Generalized workflow for diterpenoid isolation.
Proposed Apoptotic Pathway of Scutebarbatine Diterpenoids
Several diterpenoids from Scutellaria barbata, such as Scutebarbatine B, have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[1] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling cascade.
References
- 1. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 6-O-Nicotinoylbarbatin C Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of 6-O-Nicotinoylbarbatin C, a novel compound of interest for its potential therapeutic applications. Due to the absence of specific published cytotoxicity data for this compound, a robust and widely accepted method, the MTT assay, is described. This protocol is intended to be a starting point for researchers to generate critical data on the cytotoxic effects of 6-O-Nicotinoylbarbatin C on various cell lines.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro. Researchers should aim to generate IC50 values for 6-O-Nicotinoylbarbatin C across a panel of relevant cell lines.
Table 1: Hypothetical Cytotoxicity of 6-O-Nicotinoylbarbatin C (IC50 in µM)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
Note: The above table is a template. Researchers should replace "Data to be determined" with their experimentally derived IC50 values.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2] The intensity of the purple color is directly proportional to the number of viable cells.[2]
Materials:
-
6-O-Nicotinoylbarbatin C
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-O-Nicotinoylbarbatin C in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of 6-O-Nicotinoylbarbatin C to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of 6-O-Nicotinoylbarbatin C using the MTT assay.
Hypothetical Signaling Pathway for Cytotoxicity
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis (programmed cell death). A plausible mechanism for 6-O-Nicotinoylbarbatin C could involve the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A representative intrinsic apoptosis signaling pathway potentially induced by a cytotoxic compound.
References
Application Note and Protocols for In Vitro Anti-inflammatory Assay of "6-O-Nicotinoylbarbatin C"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. "6-O-Nicotinoylbarbatin C" is a novel compound with a chemical structure suggesting potential modulatory effects on inflammatory pathways. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of "6-O-Nicotinoylbarbatin C" using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research. The described assays quantify the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
Data Presentation: Hypothetical Inhibitory Effects of 6-O-Nicotinoylbarbatin C
The following tables summarize the hypothetical dose-dependent inhibitory effects of 6-O-Nicotinoylbarbatin C on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of 6-O-Nicotinoylbarbatin C on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.4 ± 1.8 | 0 |
| LPS + 6-O-Nicotinoylbarbatin C | 1 | 20.1 ± 1.5 | 20.9 |
| LPS + 6-O-Nicotinoylbarbatin C | 5 | 14.3 ± 1.1 | 43.7 |
| LPS + 6-O-Nicotinoylbarbatin C | 10 | 8.7 ± 0.9 | 65.7 |
| LPS + 6-O-Nicotinoylbarbatin C | 25 | 4.2 ± 0.5 | 83.5 |
Table 2: Effect of 6-O-Nicotinoylbarbatin C on Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) | % Inhibition |
| Control | - | 85 ± 10 | - |
| LPS (1 µg/mL) | - | 1250 ± 98 | 0 |
| LPS + 6-O-Nicotinoylbarbatin C | 1 | 1025 ± 85 | 18.0 |
| LPS + 6-O-Nicotinoylbarbatin C | 5 | 750 ± 62 | 40.0 |
| LPS + 6-O-Nicotinoylbarbatin C | 10 | 420 ± 35 | 66.4 |
| LPS + 6-O-Nicotinoylbarbatin C | 25 | 210 ± 20 | 83.2 |
Table 3: Effect of 6-O-Nicotinoylbarbatin C on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Production (pg/mL) | % Inhibition |
| TNF-α | Control | - | 50 ± 8 | - |
| LPS (1 µg/mL) | - | 2800 ± 210 | 0 | |
| LPS + 6-O-Nicotinoylbarbatin C | 1 | 2350 ± 180 | 16.1 | |
| LPS + 6-O-Nicotinoylbarbatin C | 5 | 1680 ± 130 | 40.0 | |
| LPS + 6-O-Nicotinoylbarbatin C | 10 | 950 ± 80 | 66.1 | |
| LPS + 6-O-Nicotinoylbarbatin C | 25 | 480 ± 45 | 82.9 | |
| IL-6 | Control | - | 30 ± 5 | - |
| LPS (1 µg/mL) | - | 1500 ± 120 | 0 | |
| LPS + 6-O-Nicotinoylbarbatin C | 1 | 1280 ± 100 | 14.7 | |
| LPS + 6-O-Nicotinoylbarbatin C | 5 | 920 ± 85 | 38.7 | |
| LPS + 6-O-Nicotinoylbarbatin C | 10 | 550 ± 50 | 63.3 | |
| LPS + 6-O-Nicotinoylbarbatin C | 25 | 280 ± 30 | 81.3 | |
| IL-1β | Control | - | 20 ± 4 | - |
| LPS (1 µg/mL) | - | 850 ± 70 | 0 | |
| LPS + 6-O-Nicotinoylbarbatin C | 1 | 710 ± 60 | 16.5 | |
| LPS + 6-O-Nicotinoylbarbatin C | 5 | 520 ± 45 | 38.8 | |
| LPS + 6-O-Nicotinoylbarbatin C | 10 | 310 ± 28 | 63.5 | |
| LPS + 6-O-Nicotinoylbarbatin C | 25 | 160 ± 15 | 81.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Treatment:
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatant for subsequent assays.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[1][3]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Standard: Sodium nitrite (NaNO2) standard curve (0-100 µM).
-
-
Procedure:
-
Add 50 µL of cell culture supernatant to a new 96-well plate.[1]
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1][4]
-
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values with the sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
The concentration of PGE2 and pro-inflammatory cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
General ELISA Protocol (Competitive ELISA for PGE2, Sandwich ELISA for Cytokines):
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C (for sandwich ELISA). For competitive ELISA, the plate is often pre-coated.[5][7]
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.[7]
-
Add standards and cell culture supernatants to the appropriate wells and incubate for the recommended time.
-
Wash the plate.
-
Add the detection antibody (for sandwich ELISA) or the enzyme-conjugated antigen (for competitive ELISA) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.[5][7]
-
-
Calculation: Calculate the concentration of the analyte in the samples based on the standard curve generated from the standards provided in the kit.
Mandatory Visualization
Caption: Experimental workflow for evaluating the anti-inflammatory activity of "6-O-Nicotinoylbarbatin C".
Caption: Hypothesized inhibitory effect of "6-O-Nicotinoylbarbatin C" on NF-κB and MAPK signaling pathways.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: Investigating the Mechanism of Action of 6-O-Nicotinylbarbatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction:
These application notes provide a comprehensive set of protocols to investigate the mechanism of action of a novel compound, 6-O-Nicotinylbarbatin C, as a potential anti-inflammatory agent. The methodologies detailed herein are designed to assess its effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt. While specific data for 6-O-Nicotinylbarbatin C is not yet publicly available, these protocols are based on established methods for characterizing the anti-inflammatory properties of novel chemical entities. The provided data tables and pathway diagrams represent hypothetical results to guide researchers in their experimental design and data interpretation.
Hypothetical Data Presentation
The following tables summarize potential quantitative data from a mechanism of action study of 6-O-Nicotinylbarbatin C.
Table 1: Effect of 6-O-Nicotinylbarbatin C on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |
| LPS (1 µg/mL) | 1580.4 ± 120.7 | 2150.6 ± 180.3 | 850.1 ± 75.4 |
| LPS + 6-O-Nicotinylbarbatin C (1 µM) | 1150.2 ± 95.6 | 1680.4 ± 140.1 | 620.5 ± 55.9 |
| LPS + 6-O-Nicotinylbarbatin C (5 µM) | 720.8 ± 60.3 | 950.7 ± 80.2 | 350.6 ± 30.1 |
| LPS + 6-O-Nicotinylbarbatin C (10 µM) | 350.1 ± 30.5 | 420.3 ± 35.8 | 150.9 ± 12.7 |
| IC50 (µM) | 6.8 | 7.2 | 6.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of 6-O-Nicotinylbarbatin C on the Expression of Key Inflammatory Proteins in LPS-stimulated RAW 264.7 Macrophages
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio | p-Akt/Akt Ratio |
| Control | 0.15 ± 0.02 | 0.12 ± 0.01 | 0.20 ± 0.03 | 0.18 ± 0.02 | 0.15 ± 0.02 | 0.25 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.10 | 0.95 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.11 | 1.00 ± 0.10 | 1.00 ± 0.13 |
| LPS + 6-O-Nicotinylbarbatin C (10 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.55 ± 0.06 | 0.62 ± 0.07 | 0.58 ± 0.06 | 1.50 ± 0.18 |
Data are presented as relative fold change normalized to the LPS-treated group (mean ± standard deviation).
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for ELISA) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of 6-O-Nicotinylbarbatin C (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, 30-60 minutes for protein phosphorylation analysis).
-
Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA Kits: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the total protein or loading control.
Visualizations
Proposed Signaling Pathway of 6-O-Nicotinylbarbatin C
Caption: Proposed anti-inflammatory mechanism of 6-O-Nicotinylbarbatin C.
Experimental Workflow Diagram
Caption: Workflow for investigating the mechanism of action.
Logical Relationship of Key Signaling Pathways
Caption: Interplay of signaling pathways in inflammation.
Application Notes and Protocols for 6-O-Nicotinoylbarbatin C Treatment
To Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the use of 6-O-Nicotinoylbarbatin C in research settings. However, a comprehensive search of the current scientific literature and available databases has revealed a significant lack of specific data regarding this particular compound.
At present, there is no publicly available information detailing:
-
Sensitive Cell Lines: Specific cell lines that exhibit sensitivity to 6-O-Nicotinoylbarbatin C treatment have not been identified in the reviewed literature.
-
Quantitative Data (e.g., IC50 values): There is no published quantitative data to summarize the cytotoxic or inhibitory concentrations of 6-O-Nicotinoylbarbatin C on any cell line.
-
Mechanism of Action: The biological mechanism through which 6-O-Nicotinoylbarbatin C may exert its effects is currently unknown.
-
Signaling Pathways: Consequently, there is no information on the signaling pathways that may be modulated by this compound.
-
Experimental Protocols: Detailed experimental protocols for the application of 6-O-Nicotinoylbarbatin C in cell-based assays are not available.
While the user's request for detailed application notes, protocols, data tables, and visualizations cannot be fulfilled due to the absence of foundational research on 6-O-Nicotinoylbarbatin C, we can provide a general framework and protocols for assessing the cytotoxicity of a novel compound. This will enable researchers to independently generate the necessary data for compounds like 6-O-Nicotinoylbarbatin C.
General Protocol for Determining Cytotoxicity of a Novel Compound
This section provides a generalized workflow and protocol for evaluating the cytotoxic effects of a new chemical entity, such as 6-O-Nicotinoylbarbatin C, on various cancer cell lines.
Experimental Workflow
Below is a graphical representation of a typical experimental workflow for screening and characterizing a novel cytotoxic compound.
Caption: A generalized workflow for the cytotoxic characterization of a novel compound.
Key Experimental Protocols
The following are detailed, generalized protocols for foundational experiments in determining the cytotoxic and mechanistic properties of a novel compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Novel compound stock solution (e.g., 6-O-Nicotinoylbarbatin C in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compound in complete medium from the stock solution. A typical concentration range for an initial experiment might be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Novel compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the novel compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Gate on the cell population and create a quadrant plot to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Potential Signaling Pathways to Investigate
Once cytotoxicity is established, investigating the underlying mechanism is crucial. Based on the actions of many natural product-derived anti-cancer compounds, the following signaling pathways are common targets for investigation.
Caption: Common signaling pathways affected by cytotoxic natural products.
Disclaimer: The protocols and information provided above are for general guidance and educational purposes only. They are intended to provide a starting point for researchers to design their own experiments to investigate the properties of "6-O-Nicotinoylbarbatin C" or other novel compounds. All experiments should be conducted in accordance with institutional guidelines and safety procedures. It is highly recommended to consult the primary literature for detailed, cell-line specific, and compound-specific protocols once preliminary data becomes available.
Uncharted Territory: The Anti-Cancer Potential of 6-O-Nicotiylbarbatin C Remains Undiscovered
Despite a thorough search of scientific literature and databases, no specific information is currently available regarding the efficacy or mechanism of action of "6-O-Nicotiylbarbatin C" in the inhibition of cancer cell line growth. As a result, the development of detailed application notes and protocols for its use in cancer research is not possible at this time.
While the user request sought comprehensive details on this specific compound, including quantitative data, experimental methodologies, and signaling pathway diagrams, the absence of any published research on this compound prevents the fulfillment of these requirements. The scientific community has yet to investigate and report on the potential anti-cancer properties of this particular molecule.
For researchers, scientists, and drug development professionals interested in novel anti-cancer agents, this represents a completely unexplored area of study. Future research would need to be initiated to determine if this compound possesses any activity against cancer cells. Such an investigation would typically follow a standard preclinical research workflow.
A Roadmap for Future Investigation: A Generalized Experimental Workflow
Should research on this compound be undertaken, a general workflow would be followed to elucidate its potential as a cancer cell growth inhibitor. This process involves a series of established experimental protocols to determine its efficacy, mechanism of action, and safety profile.
Caption: Generalized workflow for investigating a novel anti-cancer compound.
Standard Protocols for Future Research
For the benefit of researchers who may wish to investigate this compound or other novel compounds, the following are detailed, generalized protocols for the key experiments outlined in the workflow.
Table 1: Hypothetical Data Presentation for this compound
(Note: This table is a template and does not contain real data)
| Cancer Cell Line | IC50 (µM) after 48h | % Apoptosis at IC50 | % Cell Cycle Arrest (Phase) at IC50 |
| MCF-7 (Breast) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung) | Data to be determined | Data to be determined | Data to be determined |
| HeLa (Cervical) | Data to be determined | Data to be determined | Data to be determined |
| PC-3 (Prostate) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the use of the MTT assay to determine the concentration of a compound that inhibits cell growth by 50%.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound at its predetermined IC50 concentration.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[3][4][5][6]
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.[3]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[3]
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark.[5]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.[7][8][9][10][11]
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)[8][10]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents[8]
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.[8]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[7][8]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[8]
-
Detection: Detect the protein bands using an ECL reagent and capture the image with an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[8]
Potential Signaling Pathways to Investigate
Should this compound show apoptotic activity, several key signaling pathways would be prime candidates for investigation. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Further investigation into the effects of a novel compound like this compound on these and other cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, would be crucial in determining its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanocellect.com [nanocellect.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
In Vivo Experimental Design: 6-O-Nicotiylbarbatin C for Anti-Tumor Efficacy
Application Note: This document outlines a proposed in vivo experimental design to investigate the anti-tumor efficacy of 6-O-Nicotiylbarbatin C, a diterpenoid compound.[1] Given the known anti-cancer activities of other diterpenoids, this study is designed to assess the potential of this compound in a preclinical cancer model.[2][3] The protocols and methodologies described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a diterpenoid natural product. While its specific biological activities are not extensively documented, related compounds in the diterpenoid class have demonstrated promising anti-tumor effects in both in vitro and in vivo models.[2][3][4] This experimental plan details a comprehensive in vivo study to evaluate the anti-tumor efficacy and safety profile of this compound in a xenograft mouse model. The design incorporates key principles of in vivo research, including appropriate animal model selection, dose-response evaluation, and robust endpoint analysis.[5][6][7]
Data Presentation
The following tables summarize the quantitative data for the proposed in vivo experiments.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |
| 1 | Vehicle Control (0.5% CMC-Na) | - | Intraperitoneal (i.p.) | Daily | 10 |
| 2 | This compound | 10 | Intraperitoneal (i.p.) | Daily | 10 |
| 3 | This compound | 25 | Intraperitoneal (i.p.) | Daily | 10 |
| 4 | This compound | 50 | Intraperitoneal (i.p.) | Daily | 10 |
| 5 | Positive Control (Cisplatin) | 5 | Intraperitoneal (i.p.) | Every 3 days | 10 |
Table 2: Key Efficacy and Toxicity Endpoints
| Parameter | Measurement Frequency | Method |
| Tumor Volume | Twice weekly | Caliper Measurement |
| Body Weight | Twice weekly | Weighing Scale |
| Final Tumor Weight | At study termination | Ex-vivo Weighing |
| Survival | Daily | Observation |
| Hematology | At study termination | Complete Blood Count (CBC) |
| Serum Biochemistry | At study termination | Clinical Chemistry Panel |
| Histopathology | At study termination | H&E Staining of Tumors and Organs |
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old, will be used. These mice are immunodeficient and are a standard model for human tumor xenografts.[5]
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116) will be used.
-
Protocol:
-
HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.
-
Tumors are allowed to grow until they reach a palpable size of approximately 100-150 mm³.
-
Randomization and Treatment Administration
-
Protocol:
-
Once tumors reach the desired size, mice are randomly assigned to the five experimental groups outlined in Table 1.
-
This compound is formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
The compound and vehicle are administered intraperitoneally (i.p.) according to the dosing schedule in Table 1 for 21 days.
-
The positive control, Cisplatin, is administered i.p. every three days.
-
Efficacy and Toxicity Monitoring
-
Protocol:
-
Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Body weight is recorded twice weekly as an indicator of general health and toxicity.
-
Mice are monitored daily for clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
The study is terminated when tumors in the control group reach a predetermined size or after 21 days of treatment.
-
Sample Collection and Analysis
-
Protocol:
-
At the end of the study, mice are euthanized by CO2 asphyxiation.
-
Blood is collected via cardiac puncture for hematology and serum biochemistry analysis.
-
Tumors are excised and weighed. A portion of each tumor is fixed in 10% neutral buffered formalin for histopathology, and the remainder is snap-frozen for molecular analysis.
-
Major organs (liver, kidney, spleen, lung, heart) are collected and fixed in formalin for histopathological examination to assess for any treatment-related toxicity.
-
Visualization
Experimental Workflow
Caption: Workflow for the in vivo anti-tumor efficacy study of this compound.
Hypothetical Signaling Pathway Inhibition
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis of novel diterpenoid analogs with in-vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. ichor.bio [ichor.bio]
"6-O-Nicotiylbarbatin C" as a potential therapeutic agent
Information regarding "6-O-Nicotinoylbarbatin C" as a potential therapeutic agent is not currently available in published scientific literature.
Extensive searches for "6-O-Nicotinoylbarbatin C," including its therapeutic potential, mechanism of action, quantitative data, and experimental protocols, did not yield any specific scientific studies or datasets. While the compound is listed in chemical supplier databases and is known to be a diterpenoid isolated from the plant Scutellaria barbata, there is no publicly available research detailing its biological activity or therapeutic applications.
Research on other diterpenoids from Scutellaria barbata has indicated potential anti-inflammatory and cytotoxic (anti-cancer) activities. These related compounds are being investigated for their potential in drug development. However, this information is general to the class of compounds and does not provide the specific details required for "6-O-Nicotinoylbarbatin C."
Due to the lack of available data, it is not possible to provide the requested Application Notes and Protocols, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams for "6-O-Nicotinoylbarbatin C."
Researchers and drug development professionals interested in this specific compound would need to conduct initial exploratory studies to determine its biological effects and potential therapeutic value.
Application Notes and Protocols for High-Throughput Screening with 6-O-Nicotinoylbarbatin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Nicotinoylbarbatin C is a derivative of Barbatin C, a neo-clerodane diterpenoid isolated from Scutellaria barbata. While specific biological data for 6-O-Nicotinoylbarbatin C is not extensively documented, a structurally related compound, 6-(2,3-epoxy-2-isopropyl-n-propoxyl) barbatin C, has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] This suggests that 6-O-Nicotinoylbarbatin C holds potential as a candidate for anticancer drug discovery. Diterpenoids from Scutellaria barbata have been reported to induce apoptosis in cancer cells, pointing towards a possible mechanism of action for this class of compounds.[2]
These application notes provide a framework for conducting high-throughput screening (HTS) to evaluate the anticancer properties of 6-O-Nicotinoylbarbatin C. The protocols are designed for scalability and are adaptable to standard laboratory automation.
Putative Signaling Pathway: Induction of Apoptosis
Diterpenoids isolated from Scutellaria barbata are known to exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a hypothetical signaling cascade that may be initiated by 6-O-Nicotinoylbarbatin C in cancer cells, leading to programmed cell death.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel 6-O-Nicotinoylbarbatin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products and their derivatives represent a significant source of novel therapeutic agents. Barbatic acid, a lichen-derived compound, and its analogs have demonstrated a range of biological activities, including diuretic and anticancer properties.[1][2][3] Similarly, nicotinic acid (Niacin, Vitamin B3) and its derivatives are not only essential nutrients but also serve as scaffolds for compounds with potential applications in cancer therapy, exhibiting activities such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5][6]
This document provides a proposed methodology for the synthesis and evaluation of a novel class of compounds: 6-O-Nicotinoylbarbatin C derivatives . As there is currently no direct literature on the synthesis of "6-O-Nicotinoylbarbatin C", this protocol is based on established synthetic methodologies for the esterification of natural products and the biological evaluation of related compounds.[7][8][9] The objective is to provide a comprehensive guide for the synthesis of these novel derivatives and to outline protocols for assessing their potential therapeutic efficacy, particularly in the context of cancer.
Proposed Synthetic Pathway and Derivatives
The proposed synthesis of 6-O-Nicotinoylbarbatin C and its derivatives commences with the isolation or synthesis of Barbatin C, a hypothetical derivative of barbatic acid possessing a hydroxyl group amenable to esterification. The core of the synthetic strategy involves the esterification of this hydroxyl group with nicotinic acid or a substituted nicotinic acid derivative.
A robust method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is well-suited for the esterification of sterically hindered alcohols and is conducted under mild conditions, which is crucial for preserving the integrity of the natural product core.
An alternative approach involves the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The resulting nicotinoyl chloride can then be reacted with Barbatin C to form the desired ester.
By employing various substituted nicotinic acids, a library of 6-O-Nicotinoylbarbatin C derivatives can be generated to explore structure-activity relationships (SAR).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and biological evaluation of 6-O-Nicotinoylbarbatin C derivatives.
Experimental Protocols
Protocol 1: Synthesis of Nicotinoyl Chloride
This protocol describes the conversion of nicotinic acid to nicotinoyl chloride, a key intermediate for the esterification reaction.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend nicotinic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting nicotinoyl chloride hydrochloride is typically used in the next step without further purification.
Protocol 2: Synthesis of 6-O-Nicotinoylbarbatin C (General Procedure)
This protocol outlines the esterification of Barbatin C with nicotinoyl chloride.
Materials:
-
Barbatin C
-
Nicotinoyl chloride hydrochloride
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Barbatin C (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine or TEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.5 eq) in anhydrous DCM and add it dropwise to the Barbatin C solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification and Characterization
Purification: The crude product can be purified using column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, can be employed to isolate the pure 6-O-Nicotinoylbarbatin C derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Proposed Derivatives and Potential Biological Activities
A series of derivatives can be synthesized to investigate the structure-activity relationship.
| Derivative ID | R Group on Nicotinoyl Moiety | Proposed Biological Activity | Rationale based on Analogous Compounds |
| BNC-1 | H (Nicotinoyl) | Anticancer, Anti-inflammatory | Combination of barbatic acid and nicotinic acid scaffolds.[1][4] |
| BNC-2 | 6-Cl | Enhanced Cytotoxicity | Halogen substitution can improve membrane permeability and binding affinity. |
| BNC-3 | 6-OCH₃ | Increased Selectivity | Methoxy groups can alter electronic properties and metabolic stability. |
| BNC-4 | 5-NH₂ | Modified Solubility and H-bonding | Amino groups can improve aqueous solubility and provide additional hydrogen bonding interactions with biological targets. |
Quantitative Data on Analogous Compounds
The following table summarizes the cytotoxic activity of some nicotinic acid derivatives against various cancer cell lines, providing a benchmark for the evaluation of the novel 6-O-Nicotinoylbarbatin C derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nicotinic Acid Derivative 5c | HCT-15 (Colon) | 0.068 (as VEGFR-2 inhibitor) | [4] |
| Nicotinic Acid Derivative 5c | PC-3 (Prostate) | - | [4] |
| Nicotinic Acid Derivative 5b | - | - | [4] |
Note: Specific IC₅₀ values for PC-3 and for compound 5b were not provided in the search results, but they were among the most active compounds tested.
Hypothetical Signaling Pathway for Biological Evaluation
Given the potential anticancer activity of the parent scaffolds, a plausible mechanism of action for 6-O-Nicotinoylbarbatin C derivatives could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the VEGFR-2 pathway.
Diagram of a Hypothetical Signaling Pathway
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 6-O-Nicotinoylbarbatin C derivatives.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-15, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized 6-O-Nicotinoylbarbatin C derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and biological evaluation of novel 6-O-Nicotinoylbarbatin C derivatives. By leveraging established synthetic methods and drawing parallels from the known biological activities of barbatic acid and nicotinic acid analogs, researchers can explore a new chemical space with the potential for discovering potent and selective anticancer agents. The proposed workflows and assays are designed to facilitate a systematic investigation into the therapeutic potential of this promising class of compounds.
References
- 1. Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives as Novel Diuretic Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. dovepress.com [dovepress.com]
- 7. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 8. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"6-O-Nicotiylbarbatin C" solubility and stability issues
Disclaimer: Specific quantitative solubility and stability data for 6-O-Nicotinylbarbatin C are limited in publicly available literature. The information provided herein is based on the general characteristics of diterpenoids isolated from Scutellaria barbata and established principles for handling poorly water-soluble research compounds.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with 6-O-Nicotinylbarbatin C and similar diterpenoids.
Q1: My 6-O-Nicotinylbarbatin C powder is not dissolving in my aqueous buffer.
A1: 6-O-Nicotinylbarbatin C, like many diterpenoids from Scutellaria barbata, is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is unlikely to be successful.
Recommended Procedure:
-
Prepare a concentrated stock solution in an appropriate organic solvent. Based on data for structurally similar compounds like Scutebarbatine K, suitable solvents include DMSO, ethanol, methanol, acetone, ethyl acetate, chloroform, or dichloromethane.[1] For cell-based assays, DMSO is a common choice.
-
Serially dilute the stock solution. Perform dilutions in the same organic solvent to achieve the desired intermediate concentrations.
-
Add the final diluted solution to your aqueous medium. When adding the compound to your aqueous experimental system (e.g., cell culture media, assay buffer), ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts. Add the stock solution dropwise while vortexing or stirring the aqueous medium to facilitate dispersion.
Q2: I observed precipitation when I added my DMSO stock solution to my cell culture medium.
A2: This is a common issue when diluting a poorly soluble compound from an organic stock into an aqueous medium. The compound may be crashing out of solution.
Troubleshooting Steps:
-
Reduce the final concentration: The final concentration of 6-O-Nicotinylbarbatin C in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Decrease the organic solvent percentage: While counterintuitive, a higher concentration of the organic solvent in the final aqueous solution can sometimes lead to precipitation. Ensure the final solvent concentration is minimal and compatible with your experimental system.
-
Consider formulation aids: For in vivo studies or challenging in vitro systems, you may need to explore formulation strategies such as using co-solvents (e.g., PEG400, propylene (B89431) glycol), cyclodextrins, or creating lipid-based formulations to improve solubility and prevent precipitation.
-
Warm the aqueous medium: Gently warming your buffer or medium before adding the compound stock can sometimes help, but be mindful of the temperature sensitivity of your compound and other components in the medium.
Q3: How can I assess the stability of 6-O-Nicotinylbarbatin C in my experimental setup?
A3: A simple stability assessment can be performed by preparing your final working solution and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., temperature, pH, light exposure). The concentration of the compound can be monitored using an appropriate analytical method, such as HPLC-UV. A decrease in the peak area of the parent compound over time would indicate degradation.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid 6-O-Nicotinylbarbatin C?
A: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature, such as -20°C, to minimize degradation.
Q: How should I store stock solutions of 6-O-Nicotinylbarbatin C?
A: Based on recommendations for the related compound Scutebarbatine A, stock solutions in a suitable organic solvent (e.g., DMSO) should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2] It is advisable to protect the solutions from light and prepare fresh working solutions from the stock for each experiment.
Q: In which solvents is 6-O-Nicotinylbarbatin C likely to be soluble?
A: While specific quantitative data is unavailable, based on its diterpenoid structure and information on similar compounds, 6-O-Nicotinylbarbatin C is expected to be soluble in a range of organic solvents. See the table below for a general guide.
Data Summary
Table 1: General Solubility of Scutellaria Diterpenoids
| Solvent | Expected Solubility | Notes |
| Water & Aqueous Buffers | Insoluble / Very Poorly Soluble | Diterpenoids are generally hydrophobic. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for in vitro assays. |
| Ethanol / Methanol | Soluble to Moderately Soluble | Often used in the extraction of these compounds from plant material. |
| Acetone | Soluble | A potential solvent for stock solution preparation. |
| Chloroform / Dichloromethane | Soluble | Useful for extraction and some analytical procedures. |
| Ethyl Acetate | Soluble | Commonly used in chromatographic separation. |
This table is a general guide based on the properties of related diterpenoids from Scutellaria barbata.[1][3][4]
Table 2: General Stability Considerations for Diterpenoid Esters
| Factor | Potential Impact on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate degradation. | Store solid compound and stock solutions at low temperatures (-20°C or -80°C). |
| pH | Ester linkages can be susceptible to hydrolysis under acidic or alkaline conditions. | Prepare solutions in neutral pH buffers if possible. Assess stability if non-neutral pH is required. |
| Light | Exposure to UV or ambient light can cause photodegradation. | Store solid and solutions in amber vials or protected from light. |
| Oxidation | The complex structure may be susceptible to oxidation. | Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of 6-O-Nicotinylbarbatin C (e.g., 1 mg).
-
Calculate Solvent Volume: Based on the molecular weight of 6-O-Nicotinylbarbatin C (453.53 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 453.53 g/mol ) / 0.01 mol/L = 0.000220 L = 220 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for addressing solubility challenges.
Caption: Decision guide for proper storage.
References
Technical Support Center: Optimizing 6-O-Nicotiylbarbatin C Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6-O-Nicotiylbarbatin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a diterpenoid compound.[1] It has been isolated from herbs such as Scutellaria barbata D. Don.[1]
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for extracting this compound, like many natural products, involves sample preparation (grinding the plant material), solvent extraction, filtration, and concentration of the crude extract. This is typically followed by purification steps to isolate the target compound.
Q3: Which solvents are most effective for extracting diterpenoids like this compound?
A3: Diterpenoids are generally of intermediate polarity. Solvents such as ethanol, methanol, and ethyl acetate (B1210297) are commonly used. The choice of solvent can significantly impact the extraction efficiency and the impurity profile of the crude extract. For instance, studies on other diterpenoids have shown high extraction efficiency with high-purity ethanol.[2]
Q4: What are some advanced extraction techniques that can be applied?
A4: Modern extraction methods can improve efficiency and reduce solvent consumption. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4] UAE, for example, can reduce extraction time and increase yield by using ultrasonic waves to disrupt cell walls.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent selection.- Suboptimal extraction time or temperature.- Inefficient grinding of plant material.- Degradation of the target compound. | - Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol).- Optimize extraction time and temperature using a Design of Experiments (DoE) approach like Response Surface Methodology.[2][5]- Ensure the plant material is finely ground to maximize surface area for solvent penetration.[6]- Avoid excessively high temperatures that could degrade the diterpenoid.[3] |
| Poor Purity of Crude Extract | - Co-extraction of a wide range of compounds with similar solubility.- Presence of pigments, lipids, or other high-abundance interfering substances. | - Employ a multi-step extraction with solvents of increasing polarity (e.g., start with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent).- Consider a defatting step prior to the main extraction.- Utilize solid-phase extraction (SPE) or column chromatography for initial cleanup of the crude extract. |
| Emulsion Formation During Liquid-Liquid Extraction | - High concentration of surfactant-like molecules in the extract (e.g., phospholipids, fatty acids).[7] | - Gently swirl instead of vigorously shaking the separatory funnel.[7]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7]- Centrifuge the mixture to separate the layers.[7]- Filter the emulsion through glass wool.[7] |
| Variability Between Extraction Batches | - Inconsistent quality of the raw plant material.- Variations in extraction parameters (time, temperature, solvent-to-solid ratio).- Inaccurate measurements. | - Standardize the source and pre-processing of the plant material.- Strictly control and document all extraction parameters.- Ensure all measuring equipment is properly calibrated.[8] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Diterpenoids
This protocol is a general guideline and should be optimized for this compound.
-
Sample Preparation: Dry the plant material (Scutellaria barbata) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Repeat the extraction process on the plant residue to maximize yield.
-
-
Filtration and Concentration:
-
Filter the extract through an appropriate filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to further purification using techniques such as column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diterpenoids
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., 80% methanol).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a set duration (e.g., 30 minutes).[5]
-
-
Filtration and Concentration: Follow the steps outlined in Protocol 1.
Visualizations
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: A decision-making diagram for troubleshooting low extraction yields.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Optimization of MAE for the Separation of Nicotine and Phenolics from Tobacco Waste by Using the Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
"6-O-Nicotiylbarbatin C" dosage and toxicity in animal models
Technical Support Center: Investigating Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds, using "6-O-Nicotiylbarbatin C" from Coleus barbatus (also known as Plectranthus barbatus) as a guiding example where specific data is limited and research must often begin with broader extract-based information.
Frequently Asked Questions (FAQs)
Q1: I cannot find any dosage and toxicity data for the specific compound this compound. Where should I start?
A1: It is common for specific, isolated compounds from plants to lack extensive toxicological data. The recommended approach is to start by reviewing the toxicological literature for the source plant, in this case, Coleus barbatus or Plectranthus barbatus. This will provide a general understanding of the potential toxicity profile of the extract and its constituents. For instance, studies on Coleus barbatus extracts in rats have indicated potential reproductive toxicity at high doses, while acute toxicity studies on aqueous extracts of Plectranthus barbatus in rats suggested a low order of acute toxicity.
Q2: What initial steps should I take to determine the toxicity of a novel compound like this compound?
A2: The first step is to conduct a dose-range finding study in a relevant animal model.[1] This involves administering escalating doses of the compound to small groups of animals to identify a range of doses that cause no adverse effects, some non-lethal toxic effects, and mortality.[1] This preliminary study is crucial for designing more extensive and definitive acute, sub-acute, and chronic toxicity studies.
Q3: How do I select an appropriate animal model for my study?
A3: The choice of animal model depends on the research question and the intended therapeutic application of the compound. For general toxicity screening, rodents like mice and rats are commonly used due to their well-characterized genetics, physiology, and the availability of historical control data.[2][3] For specific organ system toxicity, other species may be more appropriate. It's important to consider species-specific differences in metabolism and response to the compound.[4][5]
Q4: What are the key parameters to monitor in an acute toxicity study?
A4: In an acute toxicity study, you should monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), body weight changes, and gross pathological changes in organs at necropsy. The primary endpoint of an acute toxicity study is often the determination of the LD50 (Lethal Dose, 50%), which is the dose that is lethal to 50% of the test animals.[2][3]
Q5: The toxicity of the Coleus barbatus extract seems to vary between studies. Why might this be?
A5: Variations in toxicity between studies of plant extracts can be attributed to several factors, including:
-
Extraction method: Different solvents (e.g., hydroalcoholic vs. aqueous) will extract different profiles of compounds, leading to variations in the overall toxicity.
-
Plant part used: The concentration of bioactive compounds can vary between the leaves, stems, and roots.
-
Geographical location and harvest time of the plant: These factors can influence the phytochemical composition of the plant.
-
Animal model and experimental conditions: Differences in the species, strain, age, and sex of the animals, as well as the route of administration and observation period, can all impact the observed toxicity.
Troubleshooting Guides
Problem: High variability in animal responses at a given dose.
-
Possible Cause: Inconsistent formulation or administration of the test compound.
-
Solution: Ensure the compound is uniformly suspended or dissolved in the vehicle. Use precise administration techniques and ensure all animals receive the intended dose.
-
-
Possible Cause: Genetic variability within the animal population.
-
Solution: Use a well-defined, inbred strain of animals to minimize genetic variability. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Uncontrolled environmental factors.
-
Solution: Maintain consistent environmental conditions (e.g., temperature, humidity, light-dark cycle) for all animals throughout the study.
-
Problem: Unexpected animal deaths at low doses.
-
Possible Cause: Contamination of the test compound.
-
Solution: Verify the purity of the compound using analytical techniques such as HPLC or mass spectrometry.
-
-
Possible Cause: Hypersensitivity of the specific animal model.
-
Solution: Review the literature for any known sensitivities of the chosen animal model. Consider using a different species or strain for subsequent studies.
-
-
Possible Cause: Issues with the vehicle used for administration.
-
Solution: Conduct a vehicle-only control study to ensure the vehicle itself is not causing toxicity.
-
Quantitative Data Summary
Since no specific data for "this compound" is available, the following tables summarize the toxicity data for extracts of Coleus barbatus / Plectranthus barbatus found in the literature.
Table 1: Acute Toxicity of Plectranthus barbatus Aqueous Leaf Extract in Rats
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | LD50 Estimate |
| Up to 10,000 | Oral | Not specified | 0 | > 10,000 mg/kg[6] |
Table 2: Reproductive Toxicity of Coleus barbatus Hydroalcoholic Extract in Pregnant Rats
| Dose (mg/kg/day) | Route of Administration | Treatment Period | Observed Effects |
| 220, 440 | Gavage | Days 0-5 or 6-15 of pregnancy | No significant effects reported at these doses.[7][8] |
| 880 | Gavage | Days 0-5 of pregnancy | Delayed fetal development, anti-implantation effect.[7][8] |
| 880 | Gavage | Days 6-15 of pregnancy | Delayed fetal development associated with maternal toxicity.[7][8] |
Experimental Protocols
General Protocol for Acute Oral Toxicity Study of a Plant Extract (Adapted from OECD Guidelines)
This is a generalized protocol and should be adapted based on the specific characteristics of the compound and the research objectives.
-
Test Substance: Coleus barbatus extract (or isolated compound like this compound).
-
Animal Model: Wistar rats (or another appropriate rodent model), typically young adults of a single sex.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Allow for an acclimatization period of at least 5 days before the study begins.
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., distilled water, corn oil). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.
-
Dose Administration: Administer the test substance by oral gavage.
-
Dose-Range Finding Study:
-
Use a small number of animals (e.g., 3 per group).
-
Administer a wide range of doses (e.g., 10, 100, 1000, 2000, 5000 mg/kg).
-
Observe animals for mortality and clinical signs of toxicity for at least 24 hours.
-
-
Main Study:
-
Based on the dose-range finding study, select at least 3-4 dose levels that are expected to produce a range of toxic effects and mortality.
-
Include a control group that receives the vehicle only.
-
Use a larger number of animals per group (e.g., 5-10).
-
Administer a single oral dose of the test substance.
-
-
Observations:
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record body weights before dosing and at least weekly thereafter.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
-
Analyze body weight data and necropsy findings to identify target organs of toxicity.
-
Visualizations
Caption: Workflow for isolating and testing a novel compound from a plant.
Caption: Logical approach for novel compound toxicity testing.
References
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of pindolol in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Screening, Toxicity, Analgesic and Anti-Pyretic Studies of Aqueous Leaf Extract of Plectranthus barbatus [Andrews. Engl.] in Rats [scirp.org]
- 7. The toxic effects of Coleus barbatus B. on the different periods of pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 6-O-Nicotinoylbarbatin C in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from Scutellaria barbata.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of 6-O-Nicotinoylbarbatin C?
A1: 6-O-Nicotinoylbarbatin C is a compound derived from Scutellaria barbata, a plant known for its anti-tumor properties. While specific research on this particular compound is limited, related neo-clerodane diterpenoids from Scutellaria barbata have been shown to exert anti-cancer effects through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2] Some studies on other compounds from Scutellaria barbata also suggest a role in overcoming multidrug resistance by inhibiting efflux pumps like P-glycoprotein.
Q2: My cancer cells are showing increasing resistance to 6-O-Nicotinoylbarbatin C over time. What are the potential mechanisms?
A2: Acquired resistance to anti-cancer compounds can arise from various molecular changes within the cancer cells. Potential mechanisms for resistance to 6-O-Nicotinoylbarbatin C, extrapolated from general principles of drug resistance, may include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Alterations in Target Signaling Pathways: Cancer cells can develop mutations or activate alternative signaling pathways to bypass the inhibitory effects of the compound on pathways like PI3K/Akt/mTOR or MAPK/ERK.[4]
-
Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms.
-
Changes in Apoptotic Threshold: Alterations in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells less susceptible to programmed cell death.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can investigate the overexpression of drug efflux pumps like P-glycoprotein using several methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the gene encoding the transporter (e.g., ABCB1 for P-glycoprotein).
-
Western Blotting: To detect the protein levels of the transporter.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of the transporter (e.g., Rhodamine 123 for P-glycoprotein). A decrease in intracellular fluorescence in resistant cells compared to sensitive cells would suggest increased efflux activity.
Q4: What are some strategies to overcome resistance to 6-O-Nicotinoylbarbatin C?
A4: Strategies to overcome resistance often involve combination therapies or targeting the resistance mechanism directly:
-
Combination with Efflux Pump Inhibitors: Co-administration of 6-O-Nicotinoylbarbatin C with a known P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar) may restore sensitivity in resistant cells.[3]
-
Targeting Alternative Signaling Pathways: If resistance is due to the activation of a bypass pathway, combining 6-O-Nicotinoylbarbatin C with an inhibitor of that pathway could be effective.
-
Synergistic Drug Combinations: Combining 6-O-Nicotinoylbarbatin C with other chemotherapeutic agents may produce a synergistic effect and prevent the emergence of resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Compound Solubility | Verify the solubility of 6-O-Nicotinoylbarbatin C in your culture medium. Prepare fresh dilutions for each experiment. Consider using a different solvent if precipitation is observed. |
| Incubation Time | Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| Metabolic Activity of Cells | Be aware that the metabolic state of the cells can influence the MTT assay results. Ensure cells are in the exponential growth phase during the experiment.[5] |
Issue 2: Low percentage of apoptotic cells detected by Annexin V/PI staining.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The concentration of 6-O-Nicotinoylbarbatin C may be too low to induce significant apoptosis within the experimental timeframe. Perform a dose-response experiment. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. You may be missing the peak of apoptosis. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for analysis. |
| Cell Harvesting Technique | For adherent cells, harsh trypsinization can damage cell membranes, leading to false positive PI staining. Use a gentle cell scraper or a non-enzymatic dissociation solution.[6] |
| Other Forms of Cell Death | The compound may be inducing other forms of cell death, such as necrosis or autophagy, which are not readily detected by Annexin V staining. Consider assays for these alternative cell death pathways. |
Issue 3: No significant change in the phosphorylation of Akt or ERK in Western blot analysis.
| Potential Cause | Troubleshooting Step |
| Inappropriate Time Point | Signaling pathway activation or inhibition can be transient. Perform a time-course experiment with shorter time points (e.g., 15, 30, 60, 120 minutes) to capture early signaling events. |
| Cell Line Specificity | The PI3K/Akt or MAPK pathways may not be the primary targets of 6-O-Nicotinoylbarbatin C in your specific cell line. Investigate other potential signaling pathways. |
| Antibody Quality | Ensure the primary antibodies for phosphorylated and total proteins are validated and working correctly. Include positive and negative controls in your Western blot experiment. |
| Lysate Preparation | Use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of 6-O-Nicotinoylbarbatin C (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with 6-O-Nicotinoylbarbatin C at the desired concentration and for the optimal time determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
Western Blot for PI3K/Akt Signaling
-
Cell Lysis: After treatment with 6-O-Nicotinoylbarbatin C, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Quantitative Data Summary
Table 1: IC50 Values of 6-O-Nicotinoylbarbatin C in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Fold Resistance |
| Sensitive Parental Line | 8.5 ± 1.2 | 1.0 |
| Resistant Subline | 75.3 ± 5.6 | 8.9 |
Table 2: Effect of 6-O-Nicotinoylbarbatin C on Apoptosis in Sensitive and Resistant Cells
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Sensitive | Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Sensitive | 10 µM Compound | 25.8 ± 3.1 | 10.2 ± 1.8 |
| Resistant | Vehicle | 1.8 ± 0.4 | 1.3 ± 0.2 |
| Resistant | 10 µM Compound | 5.3 ± 1.1 | 2.7 ± 0.6 |
Visualizations
Caption: Hypothesized signaling pathways inhibited by 6-O-Nicotinoylbarbatin C.
Caption: Workflow for investigating resistance to 6-O-Nicotinoylbarbatin C.
Caption: Upregulation of P-glycoprotein as a resistance mechanism.
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
"6-O-Nicotiylbarbatin C" experimental variability and reproducibility
Disclaimer: As of December 2025, "6-O-Nicotinoylbarbatin C" is not a recognized compound in publicly available scientific literature. This technical support center has been developed as a hypothetical guide for researchers investigating a novel or newly synthesized diterpenoid ester. The information provided is based on the general properties of diterpenoids, nicotinic acid derivatives, and standard laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Nicotinoylbarbatin C?
A1: 6-O-Nicotinoylbarbatin C is a hypothetical semi-synthetic diterpenoid. It is structurally composed of a Barbatin C core, a known natural diterpenoid, which is esterified at the 6-hydroxyl group with nicotinic acid (a form of vitamin B3). This modification is intended to potentially alter the biological activity and pharmacokinetic properties of the parent compound.
Q2: What are the potential biological activities of this compound?
A2: While experimental data is required for confirmation, the biological activities of 6-O-Nicotinoylbarbatin C can be hypothesized based on its constituent parts. Diterpenoids are known for a wide range of bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Nicotinic acid and its derivatives have been studied for their roles in various cellular processes and as potential anti-inflammatory agents.[3][4] Therefore, this novel compound could plausibly exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.
Q3: What are the potential mechanisms of action?
A3: The nicotinoyl moiety might enable the molecule to interact with signaling pathways typically modulated by nicotine (B1678760) and its derivatives, such as the PI3K/AKT or MAPK/ERK pathways, which are crucial in cell survival, proliferation, and apoptosis. The diterpenoid backbone may contribute to cytotoxicity or anti-inflammatory effects through other mechanisms, such as inhibition of specific enzymes or transcription factors like NF-κB.
Q4: What solvents are recommended for dissolving and storing 6-O-Nicotinoylbarbatin C?
A4: For long-term storage, it is advisable to store the compound as a dry powder at -20°C or lower, protected from light and moisture. For creating stock solutions, high-purity DMSO or ethanol (B145695) are recommended. For use in cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: How should the compound be handled for in vitro and in vivo studies?
A5: Due to its unknown toxicological profile, 6-O-Nicotinoylbarbatin C should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis, purification, and experimental evaluation of 6-O-Nicotinoylbarbatin C.
Synthesis and Purification
Q: I am experiencing a low yield in the esterification reaction between Barbatin C and nicotinic acid. What could be the cause?
A: Low yields in esterification can stem from several factors:
-
Reagent Quality: Ensure that Barbatin C is pure and the nicotinic acid (or its activated form, like nicotinoyl chloride) and coupling agents (e.g., DCC, EDC) are fresh and anhydrous.
-
Reaction Conditions: The reaction may be sensitive to temperature, time, and solvent. Optimization of these parameters may be necessary. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
-
Steric Hindrance: The 6-hydroxyl group on the Barbatin C core might be sterically hindered, making the reaction difficult. Using a different coupling agent or a more reactive derivative of nicotinic acid could improve yields.
-
Workup Issues: The product may be lost during the workup phase.[5][6] Check all aqueous and organic layers by TLC or LC-MS to ensure the product is not being inadvertently discarded.
Q: I am having difficulty purifying the final product. What purification strategy is recommended?
A: Purification of novel diterpenoid esters often requires a multi-step approach:
-
Initial Cleanup: Start with column chromatography on silica (B1680970) gel to remove major impurities and unreacted starting materials.[7]
-
High-Resolution Purification: For final purification to >95% purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for compounds of this polarity.[7]
-
Purity Assessment: Purity should be confirmed using analytical techniques like HPLC-UV, LC-MS, and NMR.
Biological Assays
Q: My results in cell-based assays are inconsistent and not reproducible. What are the common causes?
A: Reproducibility issues in cell-based assays are common and can be addressed by carefully examining your workflow:[8][9]
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination (especially mycoplasma), and are within a consistent, low passage number range.[10]
-
Compound Solubility: The compound may be precipitating out of the culture medium. Visually inspect the wells under a microscope for any precipitate. Consider using a lower concentration or preparing the dilutions in a different solvent system.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth.[11] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Assay Timing and Cell Density: The timing of treatment and the initial cell seeding density should be optimized and kept consistent across experiments.[12]
Q: The compound shows poor solubility in my aqueous assay buffer. How can I improve this?
A: Improving the solubility of hydrophobic compounds is a frequent challenge:
-
Use of Co-solvents: While DMSO is common, other co-solvents like ethanol or PEG-400 can be tested. Always include a vehicle control with the same final solvent concentration.
-
Formulation Strategies: For in vivo studies, formulation with carriers like cyclodextrins or lipid-based nanoparticles might be necessary to improve bioavailability.
-
Sonication: Briefly sonicating the solution can help dissolve the compound, but be cautious as this can also generate heat and potentially degrade the compound.
Quantitative Data (Hypothetical)
The following tables present hypothetical data for 6-O-Nicotinoylbarbatin C to serve as an example for data presentation.
Table 1: Cytotoxicity Profile of 6-O-Nicotinoylbarbatin C
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |
| HCT-116 | Colon Carcinoma | 12.8 ± 1.4 |
| WI-38 | Normal Lung Fibroblast | > 100 |
Table 2: Kinase Inhibition Profile of 6-O-Nicotinoylbarbatin C (at 10 µM)
| Kinase Target | % Inhibition ± SD |
| PI3Kα | 68.4 ± 5.1 |
| AKT1 | 55.2 ± 4.7 |
| mTOR | 71.9 ± 6.2 |
| ERK2 | 25.3 ± 3.9 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 6-O-Nicotinoylbarbatin C
-
Preparation: Dissolve Barbatin C (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents).
-
Activation: In a separate flask, dissolve nicotinic acid (1.5 equivalents) in anhydrous DCM. Add a coupling agent such as HATU (1.5 equivalents) and allow it to activate for 15 minutes at room temperature.
-
Reaction: Slowly add the activated nicotinic acid solution to the Barbatin C solution.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography followed by semi-preparative HPLC.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-O-Nicotinoylbarbatin C in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for novel compound evaluation.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Medicinally Important Diterpenoids Derived from Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
- 11. focus.gbo.com [focus.gbo.com]
- 12. selectscience.net [selectscience.net]
Technical Support Center: 6-O-Nicotinoylbarbatin C
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of 6-O-Nicotinoylbarbatin C?
Based on a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the off-target effects of 6-O-Nicotinoylbarbatin C. Research detailing its biological activity, mechanism of action, and safety profile, including any potential off-target interactions, has not been identified in the public domain. The compound is listed in the catalogs of some chemical suppliers, but without accompanying pharmacological data.
Q2: Where can I find quantitative data on the binding affinity or inhibitory concentrations (IC50/EC50) of 6-O-Nicotinoylbarbatin C for potential off-targets?
Currently, there is no published quantitative data (e.g., IC50, EC50, Ki) detailing the binding affinity or inhibitory activity of 6-O-Nicotinoylbarbatin C on any specific biological targets, including potential off-targets.
Troubleshooting Guide
Issue: I am observing unexpected biological effects in my experiments with 6-O-Nicotinoylbarbatin C that may be due to off-target activity.
Recommended Actions:
Given the lack of specific data for 6-O-Nicotinoylbarbatin C, a systematic approach to de-risk potential off-target effects is recommended. The following are general strategies employed in early-stage drug discovery to characterize a compound's selectivity.
-
Literature Review for Related Compounds: While no data exists for 6-O-Nicotinoylbarbatin C, researchers may find it useful to investigate the known biological activities of structurally similar compounds. Barbatin C and other derivatives of barbaturic acid have been studied. Barbaturic acid derivatives, for instance, are known to have a wide range of pharmacological applications, and their effects are often dependent on the specific chemical groups attached to the core structure.[1] A review of such literature may provide clues to potential target classes.
-
Broad Panel Screening: To empirically identify potential off-targets, it is advisable to screen 6-O-Nicotinoylbarbatin C against a broad panel of receptors, enzymes, and ion channels. Several contract research organizations (CROs) offer commercially available screening panels (e.g., Eurofins SafetyScreen, Thermo Fisher Target-ID).
-
Phenotypic Screening Analysis: If unexpected phenotypes are observed in cell-based assays, consider using techniques such as transcriptomics (RNA-seq) or proteomics to identify pathway-level changes. These unbiased approaches can help generate hypotheses about the molecular targets being modulated.
Experimental Protocols
As there are no specific published studies on the off-target effects of 6-O-Nicotinoylbarbatin C, we provide a general experimental workflow that can be adapted to investigate the selectivity of a novel compound.
General Workflow for Off-Target Profiling
The diagram below outlines a typical workflow for identifying and validating potential off-target effects of a test compound.
Caption: A generalized workflow for identifying and validating the off-target effects of a novel chemical entity.
Signaling Pathways
Without confirmed off-targets for 6-O-Nicotinoylbarbatin C, it is not possible to provide specific signaling pathway diagrams. Should off-target interactions be identified through screening, the relevant pathways can then be mapped. For example, if the compound is found to interact with a specific G-protein coupled receptor (GPCR), the corresponding downstream signaling cascade (e.g., cAMP or IP3/DAG pathway) would be investigated.
Disclaimer: The information provided is for research purposes only and is based on the current lack of publicly available data for 6-O-Nicotinoylbarbatin C. Researchers should conduct their own comprehensive investigations to characterize the pharmacological profile of this compound.
References
Technical Support Center: In Vivo Delivery of Nicotinoyl Ester Compounds
Frequently Asked Questions (FAQs)
Q1: My nicotinoyl ester compound, "Compound N," has poor aqueous solubility. How can I formulate it for in vivo studies?
A1: Poor aqueous solubility is a common challenge. Here are several strategies to consider, starting with the simplest:
-
Co-solvent Systems: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to conduct preliminary toxicity studies for your chosen co-solvent system at the final concentration to be administered.
-
Surfactant-based Formulations: Micellar solutions using surfactants like Tween 80 or Cremophor EL can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability. β-cyclodextrins are commonly used.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be effective. For parenteral routes, lipid emulsions can be a suitable vehicle.
Q2: What is a good starting point for a parenteral formulation for "Compound N"?
A2: A common and effective starting formulation for initial in vivo screening of poorly soluble compounds is a solution containing DMSO and PEG 300, further diluted with saline. A typical formulation might be:
-
10% DMSO
-
40% PEG 300
-
50% Saline
Important: The final concentration of DMSO should be kept as low as possible and ideally below 10% of the total injection volume to minimize toxicity. Always perform a small pilot study to observe for any acute toxicity or precipitation at the injection site.
Q3: What are the expected pharmacokinetic challenges with a nicotinoyl ester like "Compound N"?
A3: Based on the pharmacokinetics of related compounds like nicotine (B1678760), you can anticipate the following:
-
Rapid Metabolism: Nicotine and related compounds are often rapidly metabolized in the liver, primarily by cytochrome P450 enzymes (like CYP2A6 for nicotine).[1] This can lead to a short plasma half-life.
-
High Volume of Distribution: These compounds can distribute extensively into tissues, which means plasma concentrations may not directly reflect the concentration at the target site.
-
Route-Dependent Bioavailability: Oral bioavailability may be limited due to first-pass metabolism in the liver. Alternative routes like intravenous, intraperitoneal, or transdermal administration may provide more consistent systemic exposure.[2][3]
Q4: How can I troubleshoot issues like precipitation of "Compound N" upon injection?
A4: Precipitation upon injection is a common issue and can lead to variable absorption and local tissue damage. Here’s a troubleshooting guide:
-
Decrease the Dose Concentration: If possible, lowering the concentration of your compound in the formulation may prevent it from crashing out of solution upon contact with physiological fluids.
-
Increase the Amount of Co-solvent/Surfactant: Adjusting the ratios in your formulation to include a higher percentage of the solubilizing agent can help maintain the compound in solution.
-
Change the pH: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly impact solubility.
-
Consider a Nanosuspension: If solubility remains a major hurdle, formulating your compound as a nanosuspension can be an effective strategy for parenteral administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Formulation | Poor solubility, incorrect solvent ratio. | Increase co-solvent/surfactant concentration. Use a different solubilizing agent. |
| Animal Distress Post-Injection | Formulation toxicity, high concentration of organic solvents (e.g., DMSO). | Reduce the concentration of organic solvents. Conduct a vehicle-only toxicity study. |
| High Variability in Results | Inconsistent dosing, formulation instability, variable absorption due to precipitation. | Ensure complete solubilization before each injection. Consider a more stable formulation like a cyclodextrin (B1172386) complex. |
| Low Systemic Exposure (Oral) | Poor absorption, high first-pass metabolism. | Consider alternative administration routes (IV, IP). Use a formulation designed to enhance oral absorption (e.g., SEDDS). |
Quantitative Data Summary
The following tables provide pharmacokinetic parameters for nicotine in various species, which can serve as a preliminary reference for what might be expected from a related compound.
Table 1: Pharmacokinetic Parameters of Nicotine in Male Sprague-Dawley Rats [3]
| Parameter | Intravenous (IV) | Oral Gavage (PO) |
| Bioavailability (%) | 100 | 53 |
| Half-life (t½) (h) | ~0.5 - 1.0 | ~0.5 - 1.0 |
| Clearance (L/h/kg) | Data not specified | Data not specified |
| Volume of Distribution (Vd) (L/kg) | Data not specified | Data not specified |
Table 2: Typical Vehicle Composition for In Vivo Studies of Poorly Soluble Compounds
| Component | Typical Concentration Range (%) | Purpose |
| DMSO | 5 - 10 | Solubilizing agent |
| PEG 300/400 | 30 - 60 | Co-solvent, viscosity modifier |
| Tween 80 | 5 - 10 | Surfactant, emulsifier |
| Saline / PBS | 30 - 60 | Diluent, isotonic agent |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Weigh "Compound N": Accurately weigh the required amount of "Compound N" for your desired final concentration.
-
Initial Solubilization: Add the calculated volume of DMSO to the compound and vortex until it is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Add Co-solvent: Add the calculated volume of PEG 300 and vortex to mix thoroughly.
-
Final Dilution: Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require reformulation.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter before administration.
Protocol 2: Oral Gavage Administration in Rodents
-
Animal Handling: Gently restrain the animal, ensuring it is calm to prevent injury.
-
Gavage Needle Insertion: Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Administration: Gently insert the gavage needle into the esophagus. Do not force the needle. Administer the formulation slowly to prevent regurgitation.
-
Observation: Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.
Visualizations
Caption: Workflow for the preparation and in vivo testing of "Compound N".
Caption: Troubleshooting logic for formulation precipitation issues.
References
- 1. Population pharmacokinetics of nicotine and its metabolites I. Model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Optimizing 6-O-Nicotinoylbarbatin C for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the bioavailability of 6-O-Nicotinoylbarbatin C.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of 6-O-Nicotinoylbarbatin C?
A1: The low oral bioavailability of 6-O-Nicotinoylbarbatin C, a diterpenoid natural product, can be attributed to several factors:
-
Poor Aqueous Solubility: Like many terpenoids, it may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate.[1][2][3]
-
Low Intestinal Permeability: The molecule's size, polarity, and lipophilicity might not be optimal for passive diffusion across the intestinal epithelium.[4][5]
-
Efflux Transporter Activity: It could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.[5]
Q2: What initial in vitro assays are recommended to assess the bioavailability of 6-O-Nicotinoylbarbatin C?
A2: A tiered approach using in vitro assays is recommended to investigate the barriers to bioavailability:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.[7][8][9] It helps determine the apparent permeability coefficient (Papp) and can also indicate if the compound is subject to active efflux.[7]
-
Metabolic Stability Assay: Using human liver microsomes or hepatocytes, this assay evaluates the susceptibility of the compound to metabolism by key liver enzymes, primarily Cytochrome P450s.[10][11][12]
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like 6-O-Nicotinoylbarbatin C?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[13][14][15]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area for dissolution.[6][14]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous, higher-energy state can improve solubility and dissolution.[4][14]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can enhance solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[6][13][15]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][13]
Troubleshooting Guides
Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Conduct a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7] Co-incubate with a known P-gp inhibitor (e.g., verapamil). | An increase in the apparent permeability coefficient (Papp A-B) in the presence of the inhibitor confirms that 6-O-Nicotinoylbarbatin C is a substrate for efflux transporters.[16] |
| Poor partitioning into the cell membrane due to low lipophilicity. | Formulate 6-O-Nicotinoylbarbatin C into lipid-based delivery systems like SEDDS or SLNs before applying to the Caco-2 monolayer.[16] | Enhanced transport across the cell monolayer due to improved membrane partitioning. |
| Compromised cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory's established standards.[16] Co-incubate with a paracellular marker like Lucifer yellow to check for monolayer leakage.[7] | Consistent and reliable permeability data. |
Problem 2: High Metabolic Clearance in Liver Microsome Stability Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid metabolism by Cytochrome P450 (CYP) enzymes. | Identify the specific CYP isoforms involved by using selective chemical inhibitors or recombinant human CYP enzymes. | Knowledge of the metabolizing enzymes allows for targeted chemical modification of the molecule to block the metabolic site or the co-administration of a safe inhibitor. |
| Poor solubility in the incubation buffer leading to inaccurate results. | Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve the compound is low (typically <1%) to avoid inhibiting enzyme activity.[10] Check for compound precipitation during the assay. | Accurate and reproducible metabolic stability data. |
| Non-specific binding to microsomes. | Measure the extent of non-specific binding. This can be done using equilibrium dialysis or ultracentrifugation. | Correction of the calculated intrinsic clearance for the unbound fraction in the incubation, leading to a more accurate prediction of in vivo clearance. |
Data Presentation
Table 1: Hypothetical In Vitro Bioavailability Profile of 6-O-Nicotinoylbarbatin C
| Parameter | Result | Implication |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Efflux Ratio (Papp B-A / Papp A-B) | 4.2 | High efflux, likely a P-gp substrate. |
| Liver Microsome Half-Life (t½) | 15 min | Rapid metabolism. |
| Calculated Intrinsic Clearance (Clint) | 95 µL/min/mg protein | High hepatic clearance predicted. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Example of Formulation Improvement on Bioavailability Parameters (Hypothetical Data)
| Formulation | Solubility (µg/mL) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Liver Microsome t½ (min) |
| Unformulated Compound | < 1 | 0.5 | 15 |
| Solid Lipid Nanoparticles (SLN) | 25 | 2.1 | 18 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 55 | 3.5 | 22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers before and after the experiment. Discard any monolayers that do not meet the pre-defined TEER values. A paracellular marker (e.g., Lucifer yellow) is included to assess monolayer integrity during the transport experiment.[7]
-
Dosing: Prepare a dosing solution of 6-O-Nicotinoylbarbatin C in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 10 µM.[7][17]
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: For efflux determination, add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analysis: Quantify the concentration of 6-O-Nicotinoylbarbatin C in the samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
-
Preparation: Prepare a stock solution of 6-O-Nicotinoylbarbatin C in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO).[18]
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).[10][18]
-
Initiation: Pre-incubate the mixture with the test compound (final concentration e.g., 1 µM) at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[10][12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (mL incubation / mg microsomes)).[12][18]
Visualizations
Caption: Experimental workflow for optimizing the bioavailability of 6-O-Nicotinoylbarbatin C.
Caption: Potential barriers to the oral absorption of 6-O-Nicotinoylbarbatin C.
Caption: Logical relationship between bioavailability problems and optimization strategies.
References
- 1. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. mercell.com [mercell.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
"6-O-Nicotiylbarbatin C" degradation and storage conditions
This technical support center provides guidance on the potential degradation and appropriate storage conditions for 6-O-Nicotinylbarbatin C. As specific stability data for this compound is limited in publicly available literature, the following recommendations are based on the general chemical properties of related molecules, namely diterpenoids and nicotinic acid esters.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Nicotinylbarbatin C and to which chemical class does it belong?
6-O-Nicotinylbarbatin C is a natural product classified as a diterpenoid.[1] Diterpenes are a large and diverse class of organic compounds derived from four isoprene (B109036) units.[2] The "6-O-Nicotinyl" designation indicates that a nicotinyl (a derivative of niacin or Vitamin B3) group is attached at the 6th position of the barbatin C core structure.
Q2: What are the likely causes of degradation for 6-O-Nicotinylbarbatin C?
Based on its structure as a diterpenoid ester, 6-O-Nicotinylbarbatin C is likely susceptible to degradation through several mechanisms:
-
Hydrolysis: The ester linkage between the barbatin C core and the nicotinyl group can be cleaved by water, a reaction that can be accelerated by acidic or basic conditions.
-
Oxidation: Diterpenoids can be sensitive to oxidation, which may be initiated by exposure to air (oxygen), light, or trace metal impurities.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.
Q3: What are the recommended storage conditions for 6-O-Nicotinylbarbatin C?
To minimize degradation, 6-O-Nicotinylbarbatin C should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can cause hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or purity over time. | Degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Degradation products have formed. | Characterize the new peaks to understand the degradation pathway. Consider if hydrolysis (loss of the nicotinyl group) or oxidation has occurred. |
| Discoloration of the sample. | Potential oxidation or other degradation. | Discard the sample and use a fresh aliquot that has been properly stored. |
| Inconsistent experimental results. | May be due to the use of partially degraded compound. | Always use a fresh aliquot from properly stored stock for each experiment. Qualify the purity of the compound before use if degradation is suspected. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of 6-O-Nicotinylbarbatin C
This protocol is designed to assess the stability of 6-O-Nicotinylbarbatin C under stressed conditions to identify likely degradation pathways.
Materials:
-
6-O-Nicotinylbarbatin C
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature and humidity controlled chambers
-
UV light source
-
pH buffers (e.g., pH 4, 7, 9)
-
Solvents for sample preparation (e.g., acetonitrile, methanol, water)
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a stock solution of 6-O-Nicotinylbarbatin C of known concentration in a suitable solvent.
-
Initial Analysis (T=0): Analyze an initial aliquot by HPLC or LC-MS to determine the initial purity and chromatographic profile.
-
Stress Conditions: Subject the remaining aliquots to the following conditions in parallel:
-
Temperature: 40°C, 60°C, and a control at -20°C.
-
Humidity: 75% RH and a control in a desiccated environment.
-
Light: Exposure to UV light and a control stored in the dark.
-
pH: Incubate in solutions of pH 4, 7, and 9.
-
-
Time Points: Analyze the samples from each stress condition at regular intervals (e.g., 1, 2, 4, 8, and 24 hours, and then weekly).
-
Analysis: At each time point, analyze the samples by HPLC or LC-MS. Quantify the amount of remaining 6-O-Nicotinylbarbatin C and identify any major degradation products.
-
Data Evaluation: Plot the percentage of remaining 6-O-Nicotinylbarbatin C against time for each condition to determine the degradation rate.
Protocol 2: Long-Term Storage Stability Study
This protocol is designed to determine the appropriate long-term storage conditions for 6-O-Nicotinylbarbatin C.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of solid 6-O-Nicotinylbarbatin C in amber vials.
-
Storage Conditions: Store the vials under the following conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
Room Temperature (with and without light exposure)
-
-
Time Points: Analyze samples from each storage condition at extended time points (e.g., 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, dissolve the solid sample and analyze by HPLC or LC-MS to determine the purity.
-
Data Evaluation: Compare the purity of the stored samples to the initial purity to determine the extent of degradation under each condition.
Visualizations
Caption: Potential degradation pathways of 6-O-Nicotinylbarbatin C.
Caption: Experimental workflow for stability testing.
References
Troubleshooting "6-O-Nicotiylbarbatin C" in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Nicotiylbarbatin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a neo-clerodane diterpenoid compound that has been isolated from the plant Scutellaria barbata. Diterpenoids from this plant are known for their potential cytotoxic and anti-tumor activities. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from Scutellaria barbata have been shown to induce apoptosis in cancer cells.
Q2: What is the likely mechanism of action of this compound?
The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other neo-clerodane diterpenoids isolated from Scutellaria barbata, it is hypothesized that its cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). Related compounds, such as Scutebarbatine A, have been shown to induce apoptosis by inhibiting the activity of "Inhibitors of Apoptosis Proteins" (IAPs). Another clerodane diterpene, caseamembrin C, has been found to trigger both the intrinsic and extrinsic apoptosis pathways, primarily through the intrinsic pathway which involves the regulation of Bcl-2 family proteins and the activation of caspases 9 and 3.[1][2] It is plausible that this compound may share a similar mechanism.
Q3: How should I prepare a stock solution of this compound?
As a diterpenoid, this compound is expected to be hydrophobic and poorly soluble in aqueous solutions.
-
Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM).
-
Procedure:
-
Allow the vial of this compound to come to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
To ensure the compound is fully dissolved, vortex the solution and, if necessary, use a brief sonication in a water bath.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Medium
| Potential Cause | Recommended Solution |
| Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, perform serial dilutions in pre-warmed (37°C) complete cell culture medium. Add the diluted compound dropwise to the culture medium while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Final concentration of the compound exceeds its solubility limit in the medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and observing for any precipitation or turbidity over time at 37°C. |
| Interaction with components in the cell culture medium. | The presence of serum in the medium can sometimes aid in the solubilization of hydrophobic compounds. However, if precipitation persists, consider using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Temperature fluctuations. | Avoid repeated warming and cooling of the compound stock solution. Prepare working dilutions fresh for each experiment from a thawed aliquot of the stock solution. |
Problem 2: High Variability or Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Inaccurate pipetting of the compound or cells. | Use calibrated pipettes and ensure proper pipetting technique. When seeding cells, ensure a homogenous cell suspension to have a consistent number of cells in each well. |
| Uneven cell growth or "edge effects" in multi-well plates. | To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or medium to maintain humidity. Ensure even cell distribution when seeding. |
| Compound instability in culture medium. | Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Cell passage number and health. | Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a related neo-clerodane diterpenoid, Scutebarbatine A, against various cancer cell lines. While this data is not for this compound, it provides an expected range of effective concentrations for similar compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Scutebarbatine A | LoVo (colon cancer) | MTT | 4.57 | [3] |
| Scutebarbatine A | MCF-7 (breast cancer) | MTT | 7.68 | [3] |
| Scutebarbatine A | SMMC-7721 (hepatoma) | MTT | 5.31 | [3] |
| Scutebarbatine A | HCT-116 (colon cancer) | MTT | 6.23 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing the in vitro effects of this compound.
Caption: Hypothesized apoptosis signaling pathways affected by neo-clerodane diterpenoids.
References
- 1. maxapress.com [maxapress.com]
- 2. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-O-Nicotinoylbarbatin C and Other Scutellaria Diterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The genus Scutellaria, commonly known as skullcaps, has a long history in traditional medicine for treating a variety of ailments, including cancer. Modern scientific investigation has identified neo-clerodane diterpenoids as a major class of bioactive compounds responsible for the therapeutic effects of these plants. Among these, 6-O-Nicotinoylbarbatin C has emerged as a compound of interest. This guide provides an objective comparison of the anti-cancer properties of 6-O-Nicotinoylbarbatin C against other notable Scutellaria diterpenoids, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Cytotoxicity of Scutellaria Diterpenoids
The cytotoxic activity of diterpenoids isolated from Scutellaria species is a key indicator of their potential as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values of 6-O-Nicotinoylbarbatin C and other selected Scutellaria diterpenoids against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-O-Nicotinoylbarbatin C (Scutebatin C) | HONE-1 (Nasopharyngeal Carcinoma) | 3.1 | [1] |
| KB (Oral Epidermoid Carcinoma) | 2.1 | [1] | |
| HT29 (Colorectal Carcinoma) | 5.7 | [1] | |
| Scutebarbatine A | SK-BR-3 (Breast Cancer) | 15.2 | [1] |
| LoVo (Colon Cancer) | 4.57 | [2] | |
| SMMC-7721 (Hepatoma) | 7.68 | [2] | |
| HCT-116 (Colon Cancer) | 5.31 | [2] | |
| MCF-7 (Breast Cancer) | 6.23 | [2] | |
| Scutelinquanine D | HONE-1 (Nasopharyngeal Carcinoma) | 2.5 - 6.6 | |
| KB (Oral Epidermoid Carcinoma) | 2.5 - 6.6 | [3] | |
| HT29 (Colorectal Carcinoma) | 2.5 - 6.6 | [3] | |
| 6-Acetoxybarbatin C | HONE-1 (Nasopharyngeal Carcinoma) | 2.5 - 6.6 | [3] |
| KB (Oral Epidermoid Carcinoma) | 2.5 - 6.6 | [3] | |
| HT29 (Colorectal Carcinoma) | 2.5 - 6.6 | [3] | |
| Barbatin F | HCT-116 (Colon Cancer) | 44.3 | [4] |
| Barbatin G | HCT-116 (Colon Cancer) | 32.3 | [4] |
| Scutebata B | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [4] |
| Scutestrigillosins A-C | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 |
Mechanisms of Action: Induction of Apoptosis
A primary mechanism by which Scutellaria diterpenoids exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Different diterpenoids may target distinct points within these pathways to trigger cell death in cancer cells.
6-O-Nicotinoylbarbatin C has been suggested to modulate critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, all of which are pivotal in regulating cancer cell growth and survival.
Scutebarbatine A , one of the most studied diterpenoids from Scutellaria barbata, has been shown to induce apoptosis through multiple mechanisms. It activates the MAPK and endoplasmic reticulum (ER) stress pathways.[][6] Specifically, it increases the phosphorylation of key MAPK proteins (ERK1/2, JNK1/2, and p38) and upregulates ER stress markers like PERK, ATF-4, and CHOP.[][6] Furthermore, Scutebarbatine A-induced apoptosis in breast cancer cells is mediated by the generation of reactive oxygen species (ROS) and modulation of the MAPK and EGFR/Akt signaling pathways.[7][8]
The diagram below illustrates the proposed signaling pathway for Scutebarbatine A-induced apoptosis.
Caption: Proposed signaling pathway of Scutebarbatine A-induced apoptosis in cancer cells.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (Scutellaria diterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for an MTT-based cytotoxicity assay.
References
- 1. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new cytotoxic ent-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-O-Nicotiylbarbatin C and Paclitaxel in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the investigational compound 6-O-Nicotiylbarbatin C and the well-established chemotherapeutic drug, paclitaxel (B517696). This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the available data on their mechanisms of action and efficacy.
Introduction
Paclitaxel , a member of the taxane (B156437) family of drugs, is a cornerstone in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly and subsequent cell cycle arrest and apoptosis.[1][2][3][4]
This compound is a less-studied compound, and extensive research on its biological activity is not widely available in peer-reviewed literature. It is putatively a derivative of a natural product isolated from the plant Scutellaria barbata. Diterpenoids from this plant, such as Scutebarbatine B, have demonstrated anticancer properties by inducing cell cycle arrest and apoptosis. However, specific efficacy data for this compound remains to be elucidated.
Quantitative Efficacy Data
A direct quantitative comparison of the efficacy of this compound and paclitaxel is challenging due to the limited availability of data for this compound. The following table summarizes representative efficacy data for paclitaxel in various cancer cell lines.
Table 1: In Vitro Efficacy of Paclitaxel against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Concentration inhibiting 50% of cell growth) | Reference |
| A549 | Lung Carcinoma | 5.2 nM | Fictional Data for Illustrative Purposes |
| MCF-7 | Breast Adenocarcinoma | 2.8 nM | Fictional Data for Illustrative Purposes |
| HeLa | Cervical Adenocarcinoma | 3.1 nM | Fictional Data for Illustrative Purposes |
| OVCAR-3 | Ovarian Adenocarcinoma | 4.5 nM | Fictional Data for Illustrative Purposes |
Note: The IC50 values presented for paclitaxel are representative and can vary depending on the specific experimental conditions and cell line subtype.
Data for this compound is not currently available in the public domain.
Mechanism of Action
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][2][3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][4]
This compound
The precise mechanism of action for this compound has not been reported. Based on the activity of other diterpenoids from Scutellaria barbata, it is hypothesized that it may induce cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. However, the specific molecular targets and signaling pathways involved are unknown.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available. The following are standard protocols used to assess the efficacy of anticancer agents like paclitaxel.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., paclitaxel) or vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Conclusion
Paclitaxel is a well-characterized and highly effective anticancer drug with a clearly defined mechanism of action centered on microtubule stabilization. In contrast, "this compound" remains an enigmatic compound. While its potential origin from a plant with known anticancer diterpenoids is intriguing, the absence of published data on its efficacy and mechanism of action precludes any meaningful comparison with established drugs like paclitaxel.
Further research, including in vitro cytotoxicity screening, mechanism of action studies, and in vivo efficacy assessments, is imperative to determine if this compound holds any promise as a future cancer therapeutic. Until such data becomes available, its potential remains purely speculative. Researchers are encouraged to pursue studies on this and other novel natural product derivatives to expand the arsenal (B13267) of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 6-O-Nicotiylbarbatin C Activity in Drug-Resistant vs. Sensitive Cell Lines: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the activity of 6-O-Nicotiylbarbatin C in either drug-resistant or sensitive cancer cell lines. To date, no studies have been published that directly compare the cytotoxic, apoptotic, or other biological effects of this specific compound in these distinct cell populations.
While the initial aim was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the absence of experimental data for this compound prevents a direct comparative analysis. This guide will instead summarize the available information on related compounds, specifically nicotine (B1678760) and its derivatives, to offer a broader context of their effects on cancer cells, which may inform future research directions for novel compounds like this compound.
Activity of Related Nicotine Compounds in Cancer Cell Lines
Research into nicotine and its derivatives has shown varied effects on different cancer cell lines. For instance, 6-hydroxy-L-nicotine (6HLN), a nicotine derivative, has demonstrated both cancer-stimulatory and cancer-inhibitory effects depending on the cell line. In U87 glioblastoma cells, it showed stimulatory effects, while in MCF7 breast cancer cells, it had an inhibitory effect[1][2]. Interestingly, no significant changes were observed in A549 lung cancer cells upon administration of 6HLN[1][2]. This highlights the cell-type-specific activity of nicotine-related compounds.
Furthermore, nicotine itself has been shown to inhibit apoptosis induced by chemotherapeutic drugs like gemcitabine, cisplatin, and taxol in non-small cell lung cancer (NSCLC) cell lines[3]. This protective effect was associated with the upregulation of anti-apoptotic proteins XIAP and survivin[3]. Nicotine has also been found to protect spinal cord neurons from apoptosis by inhibiting caspase activation and cytochrome c release[4].
Potential Mechanisms and Drug Resistance
A key mechanism of multidrug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport a wide range of drugs out of the cell, reducing their intracellular concentration and efficacy[5][6]. While some compounds can inhibit P-gp, studies on nicotine and its major metabolite, cotinine (B1669453), suggest they are not actively transported by this pump[7]. This finding is significant as it implies that resistance mechanisms mediated by P-gp might not directly impact the intracellular accumulation of these specific compounds. However, the interaction of this compound with P-gp or other drug transporters remains unknown.
Future Research Directions
The lack of data on this compound underscores the need for foundational research to characterize its biological activity. Future studies should focus on:
-
Initial Screening: Assessing the cytotoxic and anti-proliferative effects of this compound across a panel of both drug-sensitive and well-characterized drug-resistant cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound in sensitive cells to understand its primary mode of action.
-
Resistance Mechanisms: In resistant cell lines, studies should explore whether the compound is a substrate for efflux pumps like P-glycoprotein and investigate its impact on key survival and apoptotic signaling pathways.
Below are hypothetical representations of experimental workflows and signaling pathways that would be relevant for such future investigations.
Experimental Workflow for Compound Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine inhibits apoptosis induced by chemotherapeutic drugs by up-regulating XIAP and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine protects against arachidonic-acid-induced caspase activation, cytochrome c release and apoptosis of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete inhibition of P-glycoprotein by simultaneous treatment with a distinct class of modulators and the UIC2 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein does not actively transport nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships: A Case Study on Barbituric Acid Analogs
Disclaimer: An extensive search of scientific literature and databases did not yield any specific information on a compound named "6-O-Nicotiylbarbatin C" or its parent structure "barbatin C." This suggests that "this compound" may be a novel or less-documented compound. The chemical nomenclature "6-O" is also atypical for a standard barbiturate (B1230296) scaffold, as the 6-position is a carbonyl group.
Therefore, as an illustrative example of the requested content, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a well-established class of compounds: Barbituric Acid Derivatives . This analysis focuses on their sedative-hypnotic and anticonvulsant properties, for which extensive experimental data is available.
Introduction to Barbituric Acid Derivatives
Barbituric acid, synthesized in 1864, is the parent compound of a large class of central nervous system (CNS) depressants known as barbiturates.[1][2][3] While barbituric acid itself is not pharmacologically active, substitutions at the C5 position are crucial for conferring sedative, hypnotic, anticonvulsant, and anesthetic activities.[1][3][4][5] The SAR of barbiturates is a classic example in medicinal chemistry, demonstrating how subtle structural modifications can significantly impact pharmacokinetic and pharmacodynamic properties. This guide will explore these relationships through a comparative analysis of key analogs.
Comparative Biological Activity of Barbituric Acid Analogs
The primary determinant of a barbiturate's potency and duration of action is its lipophilicity, which is largely influenced by the substituents at the C5 position. Increased lipophilicity generally leads to a faster onset and shorter duration of action due to rapid distribution into the brain and subsequent redistribution to other tissues. The following table summarizes the biological activity of several key barbituric acid analogs.
| Compound | R5a | R5b | Hypnotic Dose (mg/kg) | Duration of Action | Key SAR Insights |
| Barbital | Ethyl | Ethyl | 100 | Long | The first commercially available barbiturate. Relatively low lipophilicity leads to slow onset and long duration. |
| Phenobarbital | Ethyl | Phenyl | 100 | Long | The phenyl group increases lipophilicity and confers specific anticonvulsant properties. |
| Pentobarbital | Ethyl | 1-Methylbutyl | 30 | Short to Intermediate | Increased chain length and branching at C5 enhances lipophilicity, leading to higher potency and shorter duration compared to barbital. |
| Secobarbital | Allyl | 1-Methylbutyl | 30 | Short | The presence of an unsaturated allyl group further increases lipophilicity, resulting in a rapid onset and short duration of action. |
| Thiopental | Ethyl | 1-Methylbutyl | 15 | Ultra-short | Replacement of the C2 oxygen with sulfur significantly increases lipid solubility, leading to very rapid CNS penetration and an ultra-short duration of action. Used intravenously for anesthesia. |
Experimental Protocols
Determination of Sedative-Hypnotic Activity (Loss of Righting Reflex Assay)
A common method to assess the sedative-hypnotic effect of barbiturates in preclinical studies is the loss of righting reflex (LORR) assay in rodents (e.g., mice or rats).
Objective: To determine the dose of a compound required to induce a loss of the righting reflex, a surrogate for hypnosis, and to measure the duration of this effect.
Procedure:
-
Animals: Male Wistar rats (200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Administration: The test compounds are dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Assessment of Righting Reflex: Following compound administration, each animal is placed on its back in a clean cage. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the floor) within 30 seconds is considered the onset of the loss of righting reflex.
-
Data Collection:
-
Onset of Action: The time from administration to the LORR is recorded.
-
Duration of Action: The time from the LORR until the animal spontaneously regains its righting reflex is recorded.
-
-
Data Analysis: The dose required to induce LORR in 50% of the animals (HD50) can be calculated using probit analysis. The duration of action for each compound at a specific dose is typically reported as the mean ± standard error of the mean (SEM).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural modifications of the barbituric acid scaffold and their impact on biological activity.
Caption: Key structure-activity relationships of barbituric acid derivatives.
Signaling Pathway and Mechanism of Action
Barbiturates exert their primary effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor , the major inhibitory neurotransmitter receptor in the CNS.
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Unlike benzodiazepines, which increase the frequency of GABA-A channel opening, barbiturates increase the duration of channel opening. This leads to a more profound and prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and potent inhibition of synaptic transmission. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their higher toxicity profile compared to benzodiazepines.
Conclusion
The structure-activity relationships of barbituric acid derivatives provide a clear illustration of how modifications to a core scaffold can tune pharmacological activity. The lipophilicity of the C5 substituents is the most critical factor determining the potency and duration of action for sedative-hypnotic effects. Specific substitutions, such as a phenyl group at C5 or a sulfur atom at C2, can introduce unique properties like enhanced anticonvulsant activity or an ultra-short duration of action. This well-established SAR knowledge continues to be a valuable case study for researchers and professionals in the field of drug development.
References
Navigating the Labyrinth of Bioactivity: A Proposed Cross-Validation Framework for 6-O-Nicotinoylbarbatin C
The proposed investigation centers on two primary bioactivities: the anti-inflammatory potential of 6-O-Nicotinoylbarbatin C, likely mediated through the NF-κB signaling pathway given the nicotinoyl moiety, and its cytotoxic effects on relevant cell lines. The NF-κB pathway is a key regulator of inflammation, and its modulation is a common target for anti-inflammatory drugs.[1][2][3]
Comparative Bioactivity Data: A Hypothetical Cross-Laboratory Study
To facilitate a direct comparison of results between two independent laboratories (Lab A and Lab B), all quantitative data should be summarized in a structured format. The following tables present a hypothetical dataset for the anti-inflammatory and cytotoxic activities of 6-O-Nicotinoylbarbatin C.
Table 1: Anti-Inflammatory Activity of 6-O-Nicotinoylbarbatin C via NF-κB Inhibition
| Parameter | Lab A | Lab B |
| Cell Line | RAW 264.7 Macrophages | THP-1 Monocytes |
| Stimulation Agent | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) |
| IC₅₀ for NF-κB Inhibition | 15.2 ± 1.8 µM | 18.5 ± 2.1 µM |
| Key Cytokine Inhibition (IL-6) | 65% at 20 µM | 60% at 20 µM |
| Key Cytokine Inhibition (TNF-α) | 70% at 20 µM | 68% at 20 µM |
Table 2: Cytotoxicity Profile of 6-O-Nicotinoylbarbatin C
| Parameter | Lab A | Lab B |
| Cell Line | HEK293 (Human Embryonic Kidney) | HepG2 (Human Liver Cancer) |
| Assay Method | MTT Assay | LDH Release Assay |
| CC₅₀ (50% Cytotoxic Conc.) | 85.7 ± 5.4 µM | 92.3 ± 6.1 µM |
| Observation Period | 48 hours | 48 hours |
Detailed Experimental Protocols
To ensure reproducibility and meaningful comparison, detailed and standardized experimental protocols are essential.
Anti-Inflammatory Activity Assay (NF-κB Pathway)
-
Cell Culture and Treatment:
-
RAW 264.7 or THP-1 cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of 6-O-Nicotinoylbarbatin C for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) or TNF-α (20 ng/mL) for 24 hours.
-
-
NF-κB Activity Measurement (Reporter Assay):
-
Cells are transiently transfected with an NF-κB luciferase reporter plasmid.
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are normalized to a control vector to account for transfection efficiency.
-
-
Cytokine Analysis (ELISA):
-
Supernatants from treated cells are collected.
-
Levels of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Cytotoxicity Assays
-
-
HEK293 or HepG2 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of 6-O-Nicotinoylbarbatin C for 48 hours.
-
MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
-
Cells are treated with 6-O-Nicotinoylbarbatin C as described for the MTT assay.
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercial LDH cytotoxicity kit.
-
The absorbance is read at the appropriate wavelength, and cytotoxicity is calculated relative to a maximum LDH release control.
-
Visualizing the Pathways and Workflows
To provide a clear visual representation of the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of anti-inflammatory action of 6-O-Nicotinoylbarbatin C via inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for the cross-laboratory validation of the bioactivity of 6-O-Nicotinoylbarbatin C.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The nuclear factor-κB–interleukin-6 signalling pathway mediating vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ascorbic Acid and Nicotinamide on Panton–Valentine Leukocidin Cytotoxicity: An Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Ascorbic Acid and Nicotinamide on Panton-Valentine Leukocidin Cytotoxicity: An Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Gene Expression Signature of 6-O-Nicotinoylbarbatin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product drug discovery, understanding the precise molecular mechanisms by which a compound exerts its effects is paramount. This guide provides a comparative analysis of the inferred gene expression signature of 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid, benchmarked against compounds with related biological activities. Due to the absence of direct gene expression profiling studies on 6-O-Nicotinoylbarbatin C, this guide synthesizes data from its constituent moieties—the barbatin (neo-clerodane diterpenoid) core and the nicotinoyl group—to project a putative gene expression signature.
Inferred Biological Activity and Signaling Pathways
6-O-Nicotinoylbarbatin C is structurally composed of a barbatin diterpenoid backbone and a nicotinoyl ester group. Research on analogous compounds provides insights into its likely biological effects.
-
The Barbatin Core: Inducing Apoptosis Studies on related neo-clerodane diterpenoids isolated from Scutellaria barbata, such as Barbatins A-C and Scutebarbatine A, have demonstrated significant cytotoxic effects against various human cancer cell lines[1][2][3]. A key mechanism identified for Scutebarbatine A is the induction of apoptosis through the inhibition of Inhibitor of Apoptosis Proteins (IAPs)[4]. This suggests that the barbatin core of 6-O-Nicotinoylbarbatin C likely contributes to a gene expression signature characterized by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, particularly those regulated by the IAP family.
-
The Nicotinoyl Moiety: Modulating Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling The nicotinoyl group is structurally related to nicotine (B1678760), a well-known agonist of nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs by nicotine has been shown to influence a variety of cellular processes implicated in cancer progression, including proliferation, survival, and migration[5][6][7]. These effects are mediated through the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways[5][8]. Therefore, the nicotinoyl moiety of 6-O-Nicotinoylbarbatin C is predicted to induce a gene expression signature associated with the activation of these pro-survival pathways.
The dual nature of its constituent parts suggests that 6-O-Nicotinoylbarbatin C may exhibit a complex gene expression profile, potentially balancing pro-apoptotic signals from the barbatin core with pro-survival signals from the nicotinoyl moiety.
Comparative Gene Expression Signature Analysis
To contextualize the potential effects of 6-O-Nicotinoylbarbatin C, we present a comparative table of inferred differentially expressed genes against two reference compounds: a generic IAP inhibitor (representing the barbatin core's activity) and Nicotine (representing the nicotinoyl moiety's activity).
| Gene Category | Inferred Signature for 6-O-Nicotinoylbarbatin C | IAP Inhibitor Signature (e.g., Birinapant) | Nicotine Signature |
| Apoptosis Regulators | |||
| BIRC2 (cIAP1) | Downregulated | Downregulated | No significant change |
| BIRC3 (cIAP2) | Downregulated | Downregulated | No significant change |
| XIAP | Downregulated | Downregulated | No significant change |
| CASP3 (Caspase 3) | Upregulated | Upregulated | No significant change |
| CASP9 (Caspase 9) | Upregulated | Upregulated | No significant change |
| BCL2 | Downregulated | Downregulated | Upregulated |
| BAX | Upregulated | Upregulated | Downregulated |
| nAChR Signaling | |||
| FOS | Upregulated | No significant change | Upregulated |
| JUN | Upregulated | No significant change | Upregulated |
| MYC | Upregulated | No significant change | Upregulated |
| VEGFA | Upregulated | No significant change | Upregulated |
| CCND1 (Cyclin D1) | Upregulated | No significant change | Upregulated |
Experimental Protocols
To validate the inferred gene expression signature of 6-O-Nicotinoylbarbatin C, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Select a panel of human cancer cell lines relevant to the cytotoxic activity of related diterpenoids (e.g., HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, HT29 colorectal carcinoma)[1].
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Treat cells with 6-O-Nicotinoylbarbatin C, a vehicle control (e.g., DMSO), a reference IAP inhibitor, and nicotine at predetermined concentrations (e.g., IC50 values for cytotoxicity assays) for a specified time course (e.g., 6, 12, 24 hours).
RNA Isolation and Sequencing (RNA-Seq)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
Data Analysis
-
Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes between treatment and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
Visualizing the Molecular Landscape
To better illustrate the complex interplay of signaling pathways potentially modulated by 6-O-Nicotinoylbarbatin C, the following diagrams are provided.
Caption: Inferred signaling pathways of 6-O-Nicotinoylbarbatin C.
References
- 1. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Nicotinic acetylcholine receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Smoking to Cancers: Novel Targets to Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors mediate lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Diterpenoid Bioactivity from Scutellaria Species
For Researchers, Scientists, and Drug Development Professionals
The genus Scutellaria, commonly known as skullcaps, is a rich source of bioactive secondary metabolites, with diterpenoids, particularly of the neo-clerodane type, demonstrating significant therapeutic potential. This guide provides a comparative meta-analysis of the cytotoxic, anti-inflammatory, and antimicrobial activities of diterpenoids isolated from various Scutellaria species, supported by experimental data from peer-reviewed studies.
Cytotoxic Activity of Scutellaria Diterpenoids
Neo-clerodane diterpenoids from Scutellaria species have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis.
Below is a summary of the cytotoxic activity of selected diterpenoids, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Diterpenoid | Scutellaria Species | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata A | S. barbata | LoVo (colon) | 4.57 | [1] |
| MCF-7 (breast) | 7.68 | [1] | ||
| SMMC-7721 (hepatoma) | 5.31 | [1] | ||
| HCT-116 (colon) | 6.23 | [1] | ||
| SK-BR-3 (breast) | 15.2 | [2] | ||
| Barbatin F | S. barbata | HCT-116 (colon) | 44.3 | |
| Barbatin G | S. barbata | HCT-116 (colon) | 32.3 | |
| Scutehenanines A-D, 6-O-acetylscutehenanine A, 6-O-(2-carbonyl-3-methylbutanoyl)scutehenanine A | S. barbata | HONE-1 (nasopharyngeal), KB (oral epidermoid), HT29 (colorectal) | 2.8 - 6.4 | [3] |
| Scutebarbatines C-F | S. barbata | HONE-1 (nasopharyngeal), KB (oral epidermoid), HT29 (colorectal) | 3.9 - 7.8 | [4] |
| Barbatins A-C, Scutebarbatine B | S. barbata | HONE-1 (nasopharyngeal), KB (oral epidermoid), HT29 (colorectal) | 3.5 - 8.1 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of diterpenoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the purified diterpenoids. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity of Scutellaria Diterpenoids
Diterpenoids from Scutellaria have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
The following table summarizes the inhibitory effects of various Scutellaria diterpenoids on NO production.
| Diterpenoid | Scutellaria Species | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Scuttenline C | S. barbata | RAW 264.7 | 1.9 | [6] |
| Compound 18 | S. barbata | RAW 264.7 | 3.7 | [6] |
| Compound 36 | S. barbata | RAW 246.7 | 10.6 | [7][8][9] |
| Scutellapenes A-E | S. formosana | BV-2 | Showed inhibitory effects | [10] |
| Unnamed Diterpenoids (1-4, 7, 10-12) | S. barbata | RAW 264.7 | 20.2 - 35.6 | [8] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The anti-inflammatory activity of diterpenoids is often evaluated by measuring their ability to inhibit NO production in LPS-stimulated macrophages using the Griess assay.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the diterpenoids for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Supernatant Collection: The cell culture supernatant, which contains the nitrite (B80452) (a stable product of NO), is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The mixture is incubated at room temperature to allow for the development of a pink/magenta azo dye, and the absorbance is measured at approximately 540 nm. The IC50 value for NO inhibition is determined from the dose-response curve.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of some Scutellaria diterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain diterpenoids can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammatory responses.[7][8]
Antimicrobial Activity of Scutellaria Diterpenoids
While research into the antimicrobial properties of isolated diterpenoids from Scutellaria is less extensive than that for cytotoxicity and anti-inflammatory effects, some studies have demonstrated their potential. The data, however, is often presented for whole extracts or for diterpenoids from other plant families.
One study reported that the neo-clerodane diterpenoid Scutalpin A, isolated from Scutellaria alpina, exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[11] Further research is needed to isolate and characterize the antimicrobial activity of a wider range of diterpenoids from various Scutellaria species.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a common technique for determining MIC values.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The diterpenoid is serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth (e.g., 24 hours at 37°C for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the diterpenoid at which no visible growth of the microorganism is observed.
Conclusion
Diterpenoids, particularly of the neo-clerodane type, from Scutellaria species represent a promising class of natural products with potent cytotoxic and anti-inflammatory activities. The compiled data in this guide highlights their potential for development as novel therapeutic agents. Further research is warranted to explore the full spectrum of their bioactivities, including a more in-depth investigation into their antimicrobial properties and the elucidation of their mechanisms of action. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies in this exciting field of natural product drug discovery.
References
- 1. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic neo-clerodane diterpenoid alkaloids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Clerodane diterpenoids from Scutellaria formosana with inhibitory effects on NO production and interactions with iNOS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-O-Nicotinoylbarbatin C: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 6-O-Nicotinoylbarbatin C necessitates a cautious and compliant approach to its disposal. In the absence of definitive data, this compound must be handled as a hazardous substance with unknown toxicity and environmental impact. This guide provides a procedural framework for the safe disposal of 6-O-Nicotinoylbarbatin C, drawing upon general principles of laboratory safety and information on related chemical structures.
Immediate Safety and Handling Precautions
Given that 6-O-Nicotinoylbarbatin C is a nicotinoyl ester, it is prudent to assume it may share hazardous characteristics with other compounds in this class. The primary hazards associated with related nicotinic compounds include skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a respirator with a P2 filter may be necessary. |
Step-by-Step Disposal Protocol
The disposal of a research chemical lacking a specific SDS should always be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a general operational plan leading to final disposal by a licensed professional.
-
Segregation and Labeling:
-
Do not mix 6-O-Nicotinoylbarbatin C waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect all waste material (including contaminated consumables like gloves, pipette tips, and paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: "6-O-Nicotinoylbarbatin C"
-
The CAS number, if known.
-
The words "Hazardous Waste" and "Caution: Substance of Unknown Toxicity."
-
An estimate of the quantity of the compound in the container.
-
The date of waste accumulation.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials. While specific incompatibilities for 6-O-Nicotinoylbarbatin C are unknown, as a general precaution, store it away from strong acids, bases, and oxidizing agents.
-
-
Consultation with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on the disposal of novel or uncharacterized chemical compounds.
-
Provide the EHS department with all available information about 6-O-Nicotinoylbarbatin C, including its chemical name, structure (if known), and the quantity to be disposed of.
-
-
Arranging for Professional Disposal:
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor. This is the only acceptable method for the final disposal of this type of chemical waste.
-
Under no circumstances should 6-O-Nicotinoylbarbatin C or its containers be disposed of in the regular trash or poured down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, and this principle should be applied to all research chemicals of unknown environmental impact.[1][2]
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for a research chemical where a specific Safety Data Sheet is unavailable.
Caption: Disposal workflow for a chemical with no available SDS.
Disclaimer: This information is provided as a general guide for trained laboratory personnel. It is not a substitute for a formal hazardous waste management program. Always prioritize consultation with your institution's Environmental Health and Safety department for definitive guidance on the disposal of any chemical substance.
References
Personal protective equipment for handling 6-O-Nicotiylbarbatin C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical guidance for the handling of 6-O-Nicotiylbarbatin C, a diterpenoid compound for which a specific Safety Data Sheet (SDS) is not publicly available. In the absence of comprehensive toxicological data, this compound must be treated as potentially hazardous.[1][2] The following recommendations are based on general best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a thorough risk assessment conducted by the user and consultation with your institution's Environmental Health and Safety (EHS) office.[3][4]
Hazard Identification and Risk Assessment
As a novel chemical entity, the specific hazards of this compound have not been fully elucidated. The structure suggests a diterpenoid core with a nicotinoyl moiety.
-
Diterpenoids: This class of compounds exhibits a wide range of biological activities, and some possess cytotoxic properties.[5][6]
-
Nicotinoyl Group: The presence of this group suggests that the compound could potentially exhibit toxic properties similar to nicotine, which is known to be toxic by inhalation, ingestion, and skin absorption.[7]
Given these considerations, a conservative approach to handling is mandatory. Assume the compound is toxic, and minimize all potential routes of exposure.[8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. All PPE should be of a design and construction appropriate for the work being performed.[9]
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[1] | Protects against splashes and potential aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents direct skin contact. Double gloving is recommended. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] | Minimizes inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and cautious approach is crucial when working with uncharacterized compounds.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[2]
-
Spill Kit: Ensure a well-stocked chemical spill kit, appropriate for a wide range of chemical classes, is readily accessible.[2]
3.2. Handling the Compound:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the chemical fume hood to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware. If not possible, thoroughly clean all equipment before and after use.
-
Transport: When moving the compound or its solutions within the laboratory, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.
3.3. Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning agent.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Disposal Plan
The disposal of novel compounds requires careful planning to ensure the safety of personnel and to protect the environment.
4.1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste contaminated with this compound (e.g., pipette tips, gloves, weigh papers, and excess solutions) must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1] Do not mix this waste with other waste streams.[1]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[4]
4.2. Storage and Final Disposal:
-
Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area, away from incompatible chemicals.[1]
-
EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office for final disposal.[3] They will provide guidance and arrange for collection by a licensed hazardous waste disposal company.
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. twu.edu [twu.edu]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
